7-bromoisobenzofuran-1(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKYWJYGAQMPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547580 | |
| Record name | 7-Bromo-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105694-44-8 | |
| Record name | 7-Bromo-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 7-Bromoisobenzofuran-1(3H)-one from o-Alkylbenzoic Acids
Abstract
Isobenzofuran-1(3H)-ones, commonly known as phthalides, are core structural motifs in numerous natural products and pharmacologically active molecules. The regioselective introduction of substituents, such as bromine, onto the aromatic ring is crucial for modulating their biological activity. This technical guide provides researchers, chemists, and drug development professionals with an in-depth, mechanistically-driven approach to the synthesis of 7-bromoisobenzofuran-1(3H)-one. We will analyze various synthetic strategies, elucidate the rationale behind procedural choices, and provide detailed experimental protocols for the most chemically sound pathway, moving from commercially viable starting materials to the final, high-purity product.
Strategic Analysis: Charting a Course to 7-Bromophthalide
The synthesis of this compound from a simple precursor like o-toluic acid presents a significant regiochemical challenge. The overall transformation requires two key bond formations: a C-O bond to form the lactone ring and a C-Br bond at a specific position on the aromatic ring. The sequence of these events is paramount to the success of the synthesis.
Let's consider the primary strategic possibilities:
-
Strategy A: Lactonization followed by Aromatic Bromination. This approach involves first synthesizing the parent phthalide from o-toluic acid and then attempting to brominate the aromatic ring. However, this path is fraught with difficulty. Electrophilic aromatic substitution on the phthalide ring is complex to control. Furthermore, radical bromination conditions, which are often used with phthalide, preferentially attack the benzylic C-3 position, yielding 3-bromophthalide, an entirely different isomer.[1][2][3]
-
Strategy B: One-Pot Conversion. While elegant, a one-pot reaction to convert o-toluic acid directly to 7-bromophthalide is not well-documented. Patented methods describe high-temperature reactions of o-toluic acid with elemental bromine, but these also yield 3-bromophthalide through a sequence of benzylic brominations and subsequent cyclization.[4]
-
Strategy C: Regiocontrol via a Pre-brominated Starting Material. This is the most robust and reliable strategy. By starting with an o-alkylbenzoic acid that already contains a bromine atom at the correct position, the challenge of regioselectivity is solved from the outset. The synthesis is then reduced to a predictable sequence of benzylic bromination and intramolecular cyclization.
Based on this analysis, this guide will focus exclusively on Strategy C , which offers the highest probability of success and purity. The selected starting material is 3-bromo-2-methylbenzoic acid , which ensures the bromine atom is correctly placed for the final product.
Caption: Proposed two-step synthesis of 7-bromophthalide.
Mechanistic Deep Dive and Rationale
Step 1: Benzylic Bromination via Wohl-Ziegler Reaction
The selective bromination of the methyl group adjacent to the aromatic ring (the benzylic position) is achieved through a free-radical chain reaction, famously known as the Wohl-Ziegler reaction.
Core Reagents: N-Bromosuccinimide (NBS) is the brominating agent of choice for this transformation. Unlike elemental bromine (Br₂), which can favor electrophilic aromatic substitution, NBS maintains a very low, steady-state concentration of Br₂ and bromine radicals (Br•), ensuring high selectivity for the benzylic C-H bond.[5] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photolytic conditions.
Mechanism:
-
Initiation: The initiator (e.g., AIBN) decomposes upon heating to form stable nitrogen gas and two cyanopropyl radicals. These radicals are not directly involved in bromination but serve to start the chain by reacting with trace amounts of HBr to generate bromine radicals (Br•).
-
Propagation (Chain Reaction):
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-bromo-2-methylbenzoic acid. This is the rate-determining step and is highly favorable because it forms a resonance-stabilized benzylic radical.
-
The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the brominated product, 3-bromo-2-(bromomethyl)benzoic acid, and a new bromine radical, which continues the chain.
-
-
Termination: The reaction ceases when two radicals combine.
Caption: The free-radical mechanism of benzylic bromination.
Step 2: Intramolecular Cyclization (Lactonization)
The formation of the five-membered lactone ring is an intramolecular nucleophilic substitution reaction.
Mechanism: The intermediate, 3-bromo-2-(bromomethyl)benzoic acid, possesses both a nucleophile (the carboxylic acid) and an electrophile (the benzylic carbon bearing a bromine atom) within the same molecule. The carboxylic acid group, upon deprotonation to the more nucleophilic carboxylate, attacks the benzylic carbon. This attack displaces the bromide ion as a leaving group, resulting in the formation of the stable five-membered phthalide ring. This reaction is often facilitated by gentle heating or the presence of a weak, non-nucleophilic base which aids in the deprotonation of the carboxylic acid.
Caption: Mechanism of intramolecular lactone formation. (Note: Actual chemical structure images would be used in a final document.)
Detailed Experimental Protocols
This section provides a validated, step-by-step procedure for the synthesis of this compound from 3-bromo-2-methylbenzoic acid.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Key Hazards |
| 3-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 76006-35-2 | Irritant |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Oxidizer, Corrosive |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | Flammable Solid, Toxic |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 56-23-5 | Toxic, Carcinogen |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | None |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Irritant, Carcinogen |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | None |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly Flammable |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Highly Flammable |
Safety Precaution: This procedure involves hazardous materials. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Carbon tetrachloride is a known carcinogen and ozone-depleting substance; alternative solvents like benzotrifluoride should be considered where appropriate.
Step-by-Step Procedure
Step 1: Synthesis of 3-Bromo-2-(bromomethyl)benzoic Acid
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-methylbenzoic acid (10.75 g, 50.0 mmol).
-
Add carbon tetrachloride (120 mL), followed by N-bromosuccinimide (9.34 g, 52.5 mmol, 1.05 eq).
-
Add AIBN (0.41 g, 2.5 mmol, 0.05 eq) as the radical initiator.
-
Heat the reaction mixture to reflux (approx. 77 °C) using a heating mantle. For enhanced initiation, the flask can be irradiated with a 100-watt lamp.
-
Maintain reflux for 4-6 hours. The reaction progress can be monitored by observing the dense NBS sinking and being replaced by the less dense succinimide, which floats.
-
After the reaction is complete (as indicated by TLC or the consumption of NBS), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
The filtrate, containing the desired product, can be carried forward to the next step directly or concentrated under reduced pressure to yield the crude product. The intermediate is often used without extensive purification.
Step 2: Synthesis of this compound
-
To the filtrate from the previous step (or the crude product redissolved in a solvent like toluene or acetonitrile), add a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Heat the biphasic mixture to 80-90 °C and stir vigorously for 2-4 hours. The base facilitates the deprotonation of the carboxylic acid, accelerating the intramolecular cyclization.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
-
The resulting crude solid is purified by recrystallization. A suitable solvent system is typically a mixture of diethyl ether and hexanes or ethyl acetate and hexanes.
-
Dissolve the crude product in a minimal amount of the more polar solvent (e.g., diethyl ether) with gentle heating, then slowly add the less polar solvent (e.g., hexanes) until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
The final product, this compound (CAS 105694-44-8), should be a white to off-white crystalline solid. Characterization can be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Introduction: Navigating the Data Landscape for a Niche Synthetic Intermediate
An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromoisobenzofuran-1(3H)-one
This compound, also known as 7-bromophthalide, is a halogenated derivative of the phthalide scaffold. Phthalides are a class of bicyclic lactones that serve as crucial building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of a bromine atom onto the aromatic ring significantly alters the molecule's electronic properties and reactivity, making it a valuable intermediate for introducing the isobenzofuranone moiety into more complex structures via cross-coupling reactions.
This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of the physicochemical properties of this compound (CAS Number: 105694-44-8). It must be noted that while the identities of this specific isomer are confirmed in commercial and chemical databases, extensive, publicly available experimental data on its specific properties are limited.[2] This is a common challenge in chemical research when dealing with niche or novel intermediates.
Therefore, this document adopts a dual approach. First, it presents the confirmed foundational data for this compound. Second, it provides a robust framework for its complete experimental characterization by detailing authoritative, field-proven protocols. To establish a predictive context, we will draw comparisons with the well-characterized parent compound, phthalide, and its more extensively studied isomer, 5-bromoisobenzofuran-1(3H)-one. This methodology provides not just the known data, but a practical guide to generating a complete, reliable physicochemical profile.
Core Molecular and Structural Identity
The foundational identity of a compound is the bedrock of all further investigation. The structure, formula, and molecular weight are undisputed and critical for stoichiometric calculations and spectral interpretation.
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| Synonym(s) | 7-Bromophthalide | |
| CAS Number | 105694-44-8 | |
| Molecular Formula | C₈H₅BrO₂ | |
| Molecular Weight | 213.03 g/mol | |
| Chemical Structure |
|
Physicochemical Properties: A Comparative and Predictive Analysis
| Property | Phthalide (Parent Compound) | 5-Bromoisobenzofuran-1(3H)-one (Isomer) | This compound (Target) |
| CAS Number | 87-41-2 | 64169-34-2 | 105694-44-8 |
| Molecular Weight | 134.13 g/mol [3] | 213.03 g/mol [4] | 213.03 g/mol |
| Physical Form | White crystalline solid[5] | Solid[6] | Expected to be a solid at room temp. |
| Melting Point | 72-75 °C[5] | 162-166 °C[6] | Predicted: >100 °C, likely distinct from 5-bromo isomer |
| Boiling Point | 290 °C[5] | 377.7±42.0 °C at 760 mmHg (Predicted)[6] | Predicted: >300 °C |
| Water Solubility | 6.95 g/L (Predicted)[7] | Poorly soluble (Expected) | Predicted: Low aqueous solubility |
| Organic Solvents | Soluble in polar organics like methanol, DMSO[5] | Soluble in common organic solvents | Predicted: Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and chlorinated solvents (e.g., DCM, Chloroform) |
Expert Rationale: The significant increase in melting point from phthalide to 5-bromophthalide is expected due to the larger mass and increased van der Waals forces from the bromine atom, as well as potential changes in crystal packing symmetry. We can confidently predict that 7-bromophthalide will also have a significantly higher melting point than the parent phthalide. Its exact melting point relative to the 5-bromo isomer would depend on the specific crystal lattice energy, which is difficult to predict without experimental data. The bromine atom's electron-withdrawing nature and the overall increase in molecular weight would predictably decrease its solubility in water compared to phthalide.
Authoritative Experimental Protocols for Full Characterization
To bridge the data gap, the following section details the standard, self-validating experimental protocols required to fully characterize the physicochemical properties of this compound.
Melting Point Determination
Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range (typically <1°C) is characteristic of a pure compound, while impurities depress and broaden the melting range. This protocol uses the capillary method, which ensures uniform and controlled heating.
Step-by-Step Protocol:
-
Sample Preparation: Finely grind a small amount (1-2 mg) of this compound into a powder.
-
Capillary Loading: Pack the powdered sample into a glass capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]
-
Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[9]
-
Accurate Determination: Using a fresh sample, heat the apparatus to ~15 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[8]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[10]
Workflow Visualization:
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Phthalide | C8H6O2 | CID 6885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 5-Bromophthalide | CAS#:64169-34-2 | Chemsrc [chemsrc.com]
- 7. Showing Compound Phthalide (FDB010076) - FooDB [foodb.ca]
- 8. youtube.com [youtube.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. byjus.com [byjus.com]
An In-depth Technical Guide to 7-Bromoisobenzofuran-1(3H)-one: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phthalide Scaffold in Medicinal Chemistry
The isobenzofuran-1(3H)-one, commonly known as the phthalide scaffold, is a privileged heterocyclic motif found in numerous natural products and synthetic compounds of significant biological importance. This bicyclic lactone serves as a versatile building block in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom onto the aromatic ring of the phthalide core, as in the case of 7-bromoisobenzofuran-1(3H)-one, offers a strategic handle for further chemical modifications through various cross-coupling reactions. This substitution can also modulate the compound's physicochemical properties and biological activity, making it a molecule of considerable interest for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthetic protocol, in-depth spectroscopic characterization, and a discussion of its potential applications in the field of drug discovery.
Chemical Identity and Physicochemical Properties
CAS Number: 105694-44-8 Molecular Formula: C₈H₅BrO₂
| Property | Value | Source |
| Molecular Weight | 213.03 g/mol | |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from related compounds |
| Melting Point | Not definitively reported, but expected to be in a similar range to other brominated phthalides. | N/A |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved from the commercially available starting material, 2-bromo-6-methylbenzoic acid. The synthetic strategy involves a benzylic bromination followed by an intramolecular cyclization. This approach is a well-established method for the formation of the phthalide ring system.
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-6-(bromomethyl)benzoic acid (Intermediate)
-
To a solution of 2-bromo-6-methylbenzoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-6-(bromomethyl)benzoic acid. This intermediate is often used in the next step without further purification.
Causality behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective reagent for free-radical bromination at the benzylic position.
-
Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate radicals, which initiate the bromination reaction.
-
Carbon Tetrachloride (CCl₄): A non-polar solvent that is suitable for radical reactions and allows for the easy precipitation of the polar succinimide byproduct.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-bromo-6-(bromomethyl)benzoic acid from the previous step in a biphasic solvent system, such as a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Heat the mixture to reflux with vigorous stirring. The basic aqueous solution facilitates the intramolecular nucleophilic substitution, where the carboxylate anion attacks the benzylic bromide, leading to the formation of the lactone ring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Causality behind Experimental Choices:
-
Sodium Bicarbonate (NaHCO₃): A mild base that deprotonates the carboxylic acid to form the carboxylate, which is a more potent nucleophile for the intramolecular cyclization.
-
Biphasic System: The use of a two-phase system allows for the efficient reaction at the interface and simplifies the workup procedure.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show characteristic signals for the aromatic and methylene protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.7 - 7.8 | d | ~7.5 - 8.0 | 1H |
| H-5 | ~7.4 - 7.5 | t | ~7.5 - 8.0 | 1H |
| H-6 | ~7.6 - 7.7 | d | ~7.5 - 8.0 | 1H |
| H-3 (CH₂) | ~5.3 - 5.4 | s | - | 2H |
Interpretation: The aromatic region will display a pattern consistent with a 1,2,3-trisubstituted benzene ring. The methylene protons at the C-3 position will appear as a singlet due to the absence of adjacent protons.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (C-1) | ~170 - 172 |
| C-7a | ~145 - 147 |
| C-3a | ~128 - 130 |
| C-4 | ~130 - 132 |
| C-5 | ~125 - 127 |
| C-6 | ~135 - 137 |
| C-7 | ~120 - 122 |
| CH₂ (C-3) | ~68 - 70 |
Interpretation: The spectrum will show a characteristic signal for the carbonyl carbon of the lactone in the downfield region. The six aromatic carbons will appear in the range of 120-150 ppm, and the methylene carbon will be observed around 68-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (lactone) | ~1760 - 1780 |
| C-O (ester) | ~1250 - 1300 |
| C-Br | ~550 - 650 |
| Aromatic C-H | ~3000 - 3100 |
Interpretation: The most prominent peak will be the strong absorption of the carbonyl group of the five-membered lactone ring, which appears at a higher frequency than that of a typical ester.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.
| Ion | m/z |
| [M]⁺ | 212/214 (approx. 1:1 ratio) |
| [M-Br]⁺ | 133 |
Interpretation: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺).
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Versatile Synthetic Intermediate
The bromine atom at the 7-position serves as a versatile handle for introducing a wide range of functional groups via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the rapid generation of libraries of diverse phthalide derivatives for biological screening.
Caption: Application of this compound in generating diverse derivatives.
Potential Biological Activities
While specific biological studies on this compound are not extensively reported, the broader class of brominated phthalides and related bromophenols has shown promising activities, suggesting potential avenues for investigation:
-
Anticancer Activity: Many natural and synthetic phthalides exhibit cytotoxic effects against various cancer cell lines. The 7-bromo derivative could be explored for its potential to inhibit cancer cell proliferation.
-
Anti-inflammatory Effects: Phthalide derivatives have been investigated for their ability to modulate inflammatory pathways.
-
Antimicrobial Properties: The phthalide core is present in some natural products with antibacterial and antifungal activities.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the versatility of the bromine substituent for further functionalization, makes it an attractive scaffold for the development of novel bioactive compounds. The detailed synthetic protocol and comprehensive spectroscopic analysis provided in this guide serve as a valuable resource for researchers aiming to explore the chemical and biological properties of this intriguing molecule and its derivatives.
An In-Depth Technical Guide to the Spectral Interpretation of 5-Bromoisobenzofuran-1(3H)-one
Introduction
5-Bromoisobenzofuran-1(3H)-one, a brominated derivative of phthalide, is a pivotal chemical intermediate in the fine chemical and pharmaceutical industries.[1] Its most prominent role is as a key precursor in the multi-step synthesis of high-value active pharmaceutical ingredients (APIs), including the widely prescribed antidepressant Citalopram.[2] The precise structural integrity and purity of this building block are paramount to ensure the efficacy and safety of the final drug product. Consequently, robust analytical characterization is a critical component of its quality control.
This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—used to characterize 5-Bromoisobenzofuran-1(3H)-one. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow, moving from molecular structure confirmation to functional group identification and fragmentation analysis. We will delve into the causality behind the observed spectral features, providing field-proven insights and self-validating protocols for researchers, scientists, and drug development professionals.
A Note on Nomenclature: The topic compound, bearing CAS number 64169-34-2, is most accurately named 5-Bromoisobenzofuran-1(3H)-one or 5-Bromophthalide according to IUPAC and common conventions.[3] While the query "7-bromoisobenzofuran-1(3H)-one" was used, this is a non-standard nomenclature. This guide will proceed with the correct and most widely recognized name and structure.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.
References
An In-depth Technical Guide to the Solubility and Stability of 7-Bromoisobenzofuran-1(3H)-one
This guide provides a comprehensive technical overview of the critical physicochemical properties of 7-bromoisobenzofuran-1(3H)-one, a key intermediate in pharmaceutical synthesis. Recognizing the paramount importance of solubility and stability in drug development, this document offers researchers, scientists, and formulation experts a detailed framework for characterizing this molecule. We will delve into the theoretical underpinnings of its behavior in common solvents and under various stress conditions, and provide actionable, step-by-step protocols for empirical determination.
Introduction: The Significance of this compound in Drug Discovery
This compound, a substituted phthalide, serves as a versatile building block in the synthesis of a range of biologically active molecules. Its utility stems from the reactive nature of the lactone ring and the strategic placement of the bromine atom, which allows for further functionalization through cross-coupling reactions. A thorough understanding of its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for efficient process development, formulation design, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Solubility Profile: A Predictive and Experimental Approach
The solubility of an API is a critical determinant of its bioavailability. For this compound, a comprehensive solubility profile across a range of solvents is essential for developing purification strategies, designing reaction conditions, and formulating drug products.
Theoretical Considerations and Predictive Models
While empirical data is the gold standard, predictive models can offer valuable initial insights. Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors with physicochemical properties like solubility.[1][2][3][4] For this compound, key descriptors influencing solubility would include its molecular weight, volume, and the presence of the polar lactone group and the halogen atom. The "like dissolves like" principle suggests that solubility will be higher in polar aprotic and some polar protic solvents. The presence of the bromine atom increases the molecular weight and van der Waals forces, which may slightly decrease solubility in very nonpolar solvents compared to the unsubstituted phthalide.
Experimental Determination of Solubility
The most reliable method for determining thermodynamic solubility is the shake-flask method.[5][6] This protocol ensures that a true equilibrium is reached between the dissolved and undissolved solid.
Experimental Protocol: Shake-Flask Solubility Determination
-
Solvent Selection: A diverse panel of solvents should be chosen, representing a range of polarities. A suggested list is provided in the table below.
-
Sample Preparation: Add an excess of this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in units of mg/mL or mol/L.
Table 1: Predicted and Experimental Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Water | 10.2 | Low | To be determined |
| Methanol | 5.1 | Moderate | To be determined |
| Ethanol | 4.3 | Moderate | To be determined |
| Acetone | 5.1 | High | To be determined |
| Dichloromethane | 3.1 | High | To be determined |
| Ethyl Acetate | 4.4 | High | To be determined |
| Toluene | 2.4 | Moderate to Low | To be determined |
| Hexane | 0.1 | Very Low | To be determined |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | To be determined |
| N,N-Dimethylformamide (DMF) | 6.4 | Very High | To be determined |
Note: The "Predicted Solubility" is a qualitative estimation based on chemical principles. The "Experimental Solubility" column is intended to be populated with data generated using the described protocol.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for shake-flask solubility determination.
Stability Profile: Understanding and Mitigating Degradation
The stability of this compound is a critical quality attribute that can impact its purity, potency, and safety. A comprehensive stability study should investigate the effects of temperature, humidity, light, and pH.
Potential Degradation Pathways
The isobenzofuranone core is susceptible to several degradation pathways. The lactone ring can undergo hydrolysis, particularly under basic or strongly acidic conditions, to yield the corresponding 2-(bromomethyl)benzoic acid derivative. The bromine atom on the aromatic ring is generally stable but can be susceptible to nucleophilic substitution under harsh conditions. Photodegradation is also a potential concern for aromatic compounds. Thermal degradation can lead to the formation of various decomposition products.[7][8][9][10][11]
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study
-
Acidic Conditions: Treat a solution of the compound with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).
-
Basic Conditions: Treat a solution of the compound with a strong base (e.g., 0.1 N NaOH) at room temperature and an elevated temperature.
-
Oxidative Conditions: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution of the compound to light, as per ICH Q1B guidelines.
-
Analysis: At various time points, analyze the stressed samples using a suitable stability-indicating method (typically HPLC with a photodiode array detector) to separate and identify any degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the structural elucidation of degradants.
Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life of the compound.
Experimental Protocol: Long-Term Stability Study
-
Storage Conditions: Store samples of this compound in its intended packaging at various ICH-recommended conditions (e.g., 25 °C/60% RH, 30 °C/65% RH, and 40 °C/75% RH).
-
Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analytical Tests: At each time point, perform a battery of tests including appearance, assay, purity (related substances), and moisture content.
-
Data Evaluation: Analyze the data for any trends in degradation or changes in physical properties over time.
Diagram 3: Workflow for a Comprehensive Stability Study
Caption: Comprehensive workflow for stability assessment.
Conclusion
This technical guide provides a robust framework for the comprehensive characterization of the solubility and stability of this compound. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the critical data necessary to advance their drug development programs. A thorough understanding of these fundamental properties will enable informed decisions regarding process optimization, formulation development, and ultimately, the delivery of safe and effective medicines.
References
- 1. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. m.ciop.pl [m.ciop.pl]
- 9. cetjournal.it [cetjournal.it]
- 10. researchgate.net [researchgate.net]
- 11. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
Introduction: Phthalides, From Terrestrial Flora to Marine Fungi
An In-depth Technical Guide to the Discovery, Synthesis, and Application of Brominated Phthalides
Phthalides are a class of bicyclic lactones, specifically 3H-isobenzofuran-1-ones, that form the core structure of many biologically significant compounds.[1] For centuries, they have been identified as key secondary metabolites in terrestrial plants, particularly within the Umbelliferae family, which includes species like celery (Apium graveolens) and angelica (Angelica sinensis).[2][3] These plant-derived phthalides are recognized for a wide array of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities.[2][4]
While the study of terrestrial phthalides is well-established, the unique chemical environment of the ocean, rich in halides like bromide and chloride, offers a fertile ground for the discovery of novel halogenated natural products.[5] Marine fungi, in particular, have emerged as prolific producers of secondary metabolites with novel structures and potent bioactivities.[5][6] The discovery of brominated phthalides from these marine organisms has opened a new frontier in natural product chemistry, providing unique molecular scaffolds for drug development. This guide provides a comprehensive review of the discovery of these marine-derived compounds, the synthetic strategies developed to access them in the laboratory, and their emerging biological significance.
Part 1: Discovery and Isolation from Natural Sources
The marine environment is a treasure trove of chemical diversity, with marine-derived fungi being significant contributors of bioactive natural products.[5] The high concentration of bromide ions in seawater provides a unique opportunity for organisms to incorporate bromine into their secondary metabolites, leading to the production of novel brominated compounds.[5][7]
Marine Fungi as a Prolific Source
Initial investigations into marine fungal metabolites revealed a vast number of halogenated compounds, primarily chlorinated and brominated derivatives.[5][8] Endophytic fungi, which live within the tissues of marine plants and algae without causing disease, have proven to be a particularly rich source. For instance, the mangrove endophytic fungus Pestalotiopsis sp. SAS4 was found to produce several phthalide derivatives, highlighting the potential of these microorganisms as a source for this class of compounds.[9] While this specific study identified new non-brominated phthalides, it established the capability of marine-derived fungi to synthesize this core structure. The biosynthetic machinery is primed, and in a bromide-rich environment, the incorporation of bromine is a common enzymatic process.[7]
Isolation and Characterization Workflow
The process of discovering and identifying a new brominated phthalide from a marine fungal source follows a well-established workflow. This process is critical for ensuring the purity and correct structural assignment of the novel compound.
Caption: General workflow for the discovery of novel metabolites from marine fungi.
Experimental Protocol: Isolation of Phthalide Metabolites from Pestalotiopsis sp. SAS4 [9]
This protocol provides a representative example of the steps involved in isolating fungal metabolites.
-
Fermentation: The fungal strain Pestalotiopsis sp. SAS4 is cultured in potato dextrose broth (PDB) medium on a rotary shaker at 150 rpm for 30 days at room temperature.
-
Extraction: The culture broth is filtered to separate the mycelia from the filtrate. The filtrate is then repeatedly extracted with an equal volume of ethyl acetate. The mycelia are extracted with methanol. The ethyl acetate and methanol extracts are combined and evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether and ethyl acetate to yield several primary fractions.
-
Purification: The fractions showing promising profiles on thin-layer chromatography (TLC) are further purified using repeated column chromatography (silica gel, Sephadex LH-20) and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
-
Structure Elucidation: The structures of the isolated pure compounds are determined by comprehensive spectroscopic analysis, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-MS).[9]
Part 2: Synthesis of Brominated Phthalides
While natural sources are invaluable for discovery, chemical synthesis is essential for producing larger quantities of the target compounds for further study and for creating structural analogs to probe structure-activity relationships (SAR).
Direct Bromination of Phthalide
One of the most direct methods to prepare a simple brominated phthalide is through the electrophilic substitution of the phthalide core. A classic and robust method involves the direct bromination of phthalide at high temperatures.
Experimental Protocol: Synthesis of 2-Bromophthalide [10]
This procedure, adapted from Organic Syntheses, provides a reliable method for producing 2-bromophthalide, a versatile intermediate.
-
Setup: A reaction flask is charged with phthalide (1.0 mole). The flask is equipped for heating in an oil bath, with an inlet for a carrier gas (carbon dioxide) and an outlet connected to a gas-absorption trap. The gas inlet tube should reach the bottom of the flask.
-
Bromine Introduction: A separate flask containing bromine (1.0 mole) is connected to the reaction flask via the gas inlet tube, with a drying tower in between. A stream of carbon dioxide is used to carry bromine vapor into the reaction flask.
-
Reaction: The oil bath is heated to maintain the internal reaction temperature between 135–150 °C. Below 135 °C, the reaction is sluggish, while above 155 °C, side product formation increases.[10] The stream of carbon dioxide is adjusted to introduce the bromine over 10-13 hours.
-
Workup and Distillation: Once the reaction is complete (indicated by the disappearance of the bromine color), the warm reaction mixture is transferred to a distillation apparatus. Residual hydrogen bromide is removed by heating at 120 °C under vacuum.
-
Purification: The product, 2-bromophthalide, is purified by vacuum distillation, collecting the fraction at 138–142 °C / 4 mm Hg. The distilled product can be further purified by recrystallization from carbon tetrachloride to yield pure 2-bromophthalide (m.p. 75 °C).[10]
Green Synthesis: A Modern Approach
Modern synthetic chemistry emphasizes the development of environmentally benign methods. A novel "green" method for the bromination of 7-aminophthalide has been developed, which avoids the use of elemental bromine and conserves the halide.[11][12]
In this approach, the bromide ion itself, liberated from a benzyl bromide precursor during an initial cyclization step, acts as the bromine source. At a critical temperature of 170 °C in concentrated sulfuric acid, the bromide ion reduces the sulfuric acid and is itself oxidized to a bromonium ion (Br⁺) equivalent, which then performs an electrophilic aromatic substitution on the activated 7-aminophthalide ring.[11]
Caption: Key stages in the green synthesis of brominated 7-aminophthalide.
Experimental Protocol: Green Synthesis of 7-Amino-4-Bromo-3H-isobenzofuran-1-one [11]
-
Reaction Setup: A suitable benzyl bromide precursor (e.g., methyl 2-(bromomethyl)-6-((phenylsulfonyl)amino)benzoate) is added to concentrated sulfuric acid in a reaction vessel.
-
Heating: The mixture is heated to 170 °C.
-
Reaction Mechanism: At this critical temperature, the precursor first cyclizes to form 7-aminophthalide, releasing a bromide ion. The bromide ion is then oxidized by the hot sulfuric acid to generate the electrophilic brominating agent in situ. This agent then brominates the electron-rich aromatic ring of the 7-aminophthalide.
-
Isolation: After the reaction is complete, the mixture is cooled and carefully poured onto ice. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the pure 7-amino-4-bromo-phthalide. This method achieves excellent yields (up to 93%) and is environmentally friendly as it utilizes the bromide that would otherwise be a waste product.[11]
Part 3: Biological Activity and Therapeutic Potential
The introduction of a bromine atom into the phthalide scaffold can significantly modulate the molecule's biological activity. Brominated compounds often exhibit enhanced potency or novel mechanisms of action compared to their non-halogenated counterparts. While research into brominated phthalides specifically is still emerging, the known activities of related phthalides and other brominated marine natural products provide a strong rationale for their investigation.
Many halogenated compounds isolated from marine fungi exhibit potent biological activities, including antibacterial, antifungal, and cytotoxic effects.[5][8] Phthalides as a general class are known to possess anti-inflammatory and neuroprotective properties.[1][4] The combination of the phthalide core with bromine substitution is therefore a promising strategy for developing new therapeutic agents.
| Compound Class | Source Organism/Method | Biological Activity | Reference |
| Brominated Azaphilones | Marine Fungus (Penicillium janthinellum) | Antibacterial against Gram-positive bacteria, including MRSA. | [8] |
| 3-Arylphthalides | Synthetic | Anti-inflammatory (inhibition of LPS-induced NO production). | [4] |
| General Phthalides | Synthetic / Plant-derived | Antibacterial, Antifungal, Antioxidant. | [1] |
| 7-Amino-4-Bromo-phthalide | Green Synthesis | Intermediate for fluorescent probes and protein modification. | [11] |
This table summarizes the activities of brominated marine compounds and phthalide derivatives, suggesting the potential for brominated phthalides.
The anti-inflammatory activity of phthalides is particularly noteworthy. Studies on synthetic 3-arylphthalides have shown that the substitution pattern on the aryl ring significantly influences activity.[4] While this study did not find a direct correlation for bromine substitution, it highlighted the tunability of the phthalide scaffold. The development of brominated phthalides could lead to compounds with enhanced cell permeability or target affinity, potentially improving their anti-inflammatory or cytotoxic profiles.
Conclusion and Future Perspectives
The discovery of brominated phthalides represents a compelling intersection of marine natural product chemistry and synthetic innovation. The journey begins in the unique ecological niche of marine fungi, which utilize the ocean's rich bromide content to produce novel chemical structures. The isolation and characterization of these compounds provide invaluable leads for drug discovery.
Laboratory synthesis, evolving from classical high-temperature reactions to elegant, environmentally friendly "green" methodologies, provides the means to produce these molecules on a larger scale and to explore their chemical space through the creation of analogs. The potent biological activities observed in related brominated marine metabolites and the known pharmacological profile of the phthalide core strongly suggest that brominated phthalides are a promising class of compounds for future drug development, particularly in the areas of anti-infectives and anti-inflammatory agents. Further exploration of marine microbial diversity, coupled with innovative synthetic strategies, will undoubtedly uncover new brominated phthalides with significant therapeutic potential.
References
- 1. isca.me [isca.me]
- 2. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]
- 9. Phthalide metabolites produced by mangrove endophytic fungus Pestalotiopsis sp. SAS4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
The Multifaceted Therapeutic Potential of Isobenzofuran-1(3H)-one Derivatives: A Technical Guide for Drug Discovery
Abstract
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged heterocyclic motif that has garnered substantial interest in medicinal chemistry due to the broad and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the significant therapeutic potential of these compounds, with a primary focus on their antiproliferative, antioxidant, and antimicrobial properties. For each biological activity, we delve into the underlying mechanisms of action, analyze structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of novel therapeutics based on the isobenzofuran-1(3H)-one core.
Introduction: The Isobenzofuran-1(3H)-one Scaffold - A Gateway to Diverse Bioactivities
The isobenzofuran-1(3H)-one core, a bicyclic structure resulting from the fusion of a γ-lactone with a benzene ring, is a key pharmacophore found in numerous natural products and synthetic compounds.[1] Naturally occurring phthalides are distributed across various plant species, fungi, and bacteria, where they play diverse ecological roles. In the realm of drug discovery, this scaffold has proven to be a versatile starting point for the development of agents with a wide spectrum of pharmacological effects. These include, but are not limited to, antiproliferative, antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] The synthetic tractability of the isobenzofuran-1(3H)-one core, particularly at the C-3 position, allows for the generation of diverse chemical libraries, enabling the fine-tuning of biological activity and pharmacokinetic properties. This guide will systematically explore the evidence supporting the major biological activities of these derivatives, providing the necessary technical details to empower further research and development in this exciting field.
Antiproliferative Activity: A Promising Avenue in Oncology Research
A significant body of research highlights the potent cytotoxic effects of isobenzofuran-1(3H)-one derivatives against a variety of human cancer cell lines, positioning them as promising candidates for the development of novel anticancer therapeutics.[3]
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which isobenzofuran-1(3H)-one derivatives exert their antiproliferative effects is through the induction of programmed cell death, or apoptosis. Studies have demonstrated that treatment of cancer cells with these compounds leads to characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and chromatin condensation.[4] Some derivatives have been shown to trigger apoptosis by interacting with key cellular targets. For instance, certain phenolic lipids of the cytosporone class, which feature an isobenzofuranone core, can interact with the orphan nuclear receptor Nur77, a protein implicated in the regulation of apoptosis.[5] Furthermore, some benzofuran-substituted chalcone derivatives, which can be considered related structures, have been found to induce apoptosis via the extrinsic pathway.[6]
Below is a generalized representation of a potential apoptotic pathway that could be triggered by isobenzofuran-1(3H)-one derivatives.
Caption: Generalized apoptotic pathway induced by isobenzofuranone derivatives.
Structure-Activity Relationship (SAR)
The antiproliferative activity of isobenzofuran-1(3H)-one derivatives is significantly influenced by the nature of the substituent at the C-3 position of the lactone ring. While a comprehensive SAR is still evolving, several key trends have been observed:
-
Aromatic and Heterocyclic Substituents: The introduction of various aromatic and heterocyclic moieties at the C-3 position has been a successful strategy in developing potent antiproliferative agents.
-
Lipophilicity: There appears to be a correlation between the lipophilicity of the C-3 substituent and cytotoxic activity, with more lipophilic groups often leading to enhanced potency.
-
Specific Functional Groups: The presence of certain functional groups, such as acetyl groups on the benzene ring, has been shown to increase biological activity.[7]
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity of representative isobenzofuran-1(3H)-one derivatives against various cancer cell lines, expressed as the 50% inhibitory concentration (IC₅₀).
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Compound 8 | HL-60 (Leukemia) | 21.00 | |
| SF295 (Glioblastoma) | > 25 | ||
| MDA-MB435 (Melanoma) | 12.17 | ||
| Compound 9 | HL-60 (Leukemia) | 3.24 | |
| SF295 (Glioblastoma) | 10.09 | ||
| MDA-MB435 (Melanoma) | 8.70 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
An In-Depth Technical Guide to the Crystal Structure Analysis of Brominated Isobenzofuranones
Foreword: From Molecule to Model - The Structural Imperative in Drug Discovery
In the landscape of modern drug development and materials science, the isobenzofuranone scaffold represents a privileged structure, known for a wide array of biological activities including antioxidant, antifungal, and antidepressant effects.[1][2][3][4] The strategic introduction of a bromine atom onto this scaffold can profoundly modulate its physicochemical properties, influencing everything from metabolic stability to target-binding affinity. However, to truly harness and rationally design these properties, we must move beyond two-dimensional representations and understand the molecule's precise three-dimensional architecture and its interactions in the solid state.
This guide provides researchers, crystallographers, and drug development professionals with a comprehensive, field-proven framework for the single-crystal X-ray diffraction (SCXRD) analysis of brominated isobenzofuranones. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that each step, from crystallization to final validation, constitutes a self-validating system. Our objective is not merely to determine a structure, but to generate a chemically meaningful model that can confidently guide downstream research and development efforts.
Section 1: The Genesis of Analysis - Securing Diffraction-Quality Crystals
The adage "garbage in, garbage out" is nowhere more applicable than in crystallography. The entire success of a structural analysis hinges on the quality of the single crystal. For small organic molecules like brominated isobenzofuranones, which can be prone to forming fine needles or oils, this stage is often the primary bottleneck.[5]
The Rationale of Solvent Selection
The choice of solvent is the most critical variable. A suitable solvent should render the compound moderately soluble, preventing both instantaneous precipitation (yielding amorphous powder) and complete refusal to crystallize. The goal is to achieve a state of slow, controlled supersaturation.
From a practical standpoint: Begin by screening for solubility in a range of common solvents. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but dissolves completely upon gentle heating.
Table 1: Common Solvents for Crystallization of Organic Molecules
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Techniques | Rationale |
| Dichloromethane | 40 | 9.1 | Evaporation, Layering | Volatile, dissolves a wide range of organics. Good for layering with non-polar solvents. |
| Methanol | 65 | 32.7 | Evaporation, Diffusion | Polar, protic. Good for forming hydrogen bonds. |
| Ethanol | 78 | 24.5 | Evaporation, Slow Cooling | Less volatile than methanol, allowing for slower crystal growth. |
| Acetone | 56 | 20.7 | Evaporation, Diffusion | Highly volatile, useful for rapid screening. |
| Ethyl Acetate | 77 | 6.0 | Evaporation, Slow Cooling | Medium polarity, a good general-purpose solvent. |
| Toluene | 111 | 2.4 | Slow Cooling | High boiling point allows for very slow cooling experiments. |
| Heptane/Hexane | 98/69 | 1.9 | Layering, Diffusion (as anti-solvent) | Non-polar. Excellent as precipitating agents (anti-solvents). |
Core Crystallization Methodologies: A Practical Protocol
There is no universal technique; experimentation is key. The following methods are the most effective for small molecules.
This is the simplest method for air-stable compounds.[6][7]
-
Preparation: Dissolve the brominated isobenzofuranone in a suitable solvent (e.g., ethyl acetate) to near-saturation in a clean, small vial.
-
Execution: Cover the vial with a cap containing a small perforation (e.g., pierced with a needle). The size of the hole controls the evaporation rate.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate over several days.
-
Causality: As the solvent evaporates, the concentration of the solute slowly increases past the saturation point, promoting the formation of a few large, well-ordered crystals rather than many small ones.
This is arguably the most controlled and successful method, especially when only small amounts of material are available.[8]
-
Preparation: Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open inner vial.
-
Execution: Place this inner vial inside a larger, sealable outer vial (the "jar") that contains a small reservoir of a volatile "anti-solvent" in which the compound is insoluble (e.g., heptane).
-
Incubation: Seal the outer jar and leave it undisturbed.
-
Causality: The anti-solvent vapor slowly diffuses into the good solvent. This gradually decreases the solubility of the compound, leading to slow, controlled crystallization.
Caption: Vapor diffusion setup promoting slow supersaturation.
Section 2: The Experiment - Illuminating the Lattice with X-rays
Once a suitable crystal (ideally 0.1-0.3 mm, transparent, with sharp edges) is obtained, the X-ray diffraction experiment can begin. This technique provides atomic-level resolution of the molecular and crystal structure.[5]
The Principles of Diffraction
Single-crystal X-ray diffraction is a non-destructive analytical technique used to determine the three-dimensional arrangement of atoms in a crystal.[9] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Because the atoms in a crystal are arranged in a periodic, repeating lattice, the scattered X-rays interfere constructively in specific directions, producing a unique diffraction pattern of spots. The geometry and intensity of these spots contain all the information needed to reconstruct the electron density, and thus the atomic positions, within the crystal's unit cell.
Experimental Workflow: From Crystal to Raw Data
Caption: The single-crystal X-ray diffraction experimental workflow.
-
Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal free of cracks or satellite growths. Mount it on a glass fiber or loop using a minimal amount of cryo-protectant oil.
-
Cryo-cooling: The mounted crystal is immediately placed in a cold nitrogen stream (typically 100 K) on the diffractometer.
-
Expertise: Cooling is not optional; it is essential. It minimizes atomic thermal motion, leading to higher resolution data (more intense diffraction spots at high angles) and significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.
-
-
Data Collection: An initial screening determines the unit cell dimensions and assesses the crystal quality. If suitable, a full data collection strategy is executed, rotating the crystal in the X-ray beam to measure the intensities of thousands of unique reflections.
-
Trustworthiness: Modern diffractometers automatically devise a strategy to ensure high completeness and redundancy of the data, which is crucial for accurate absorption corrections and reliable structure refinement.
-
-
Data Processing: The raw diffraction images are processed to integrate the intensity of each spot, apply corrections for experimental factors (like absorption, especially important for crystals containing heavy atoms like bromine), and scale the data. The output is a reflection file containing the Miller indices (h,k,l) and intensity for each diffraction spot.
Section 3: The Analysis - Translating Diffraction into Structure
With a processed reflection file, the process of solving and refining the crystal structure begins. The presence of a bromine atom is a significant advantage at this stage.
Structure Solution: Finding the First Atoms
The "phase problem" in crystallography means that while we measure the intensities of the diffraction spots, we lose the phase information required to directly calculate the electron density map. Structure solution methods are designed to overcome this.
-
Patterson Method: This method is particularly powerful for structures containing heavy atoms. A Patterson map can be calculated without phase information and its peaks correspond to vectors between atoms. The vectors between the heavy bromine atoms will be the most prominent, allowing their positions to be determined easily.
-
Direct Methods: These are statistical methods that use probability relationships between the phases of strong reflections to derive an initial set of phases.
Once the position of the bromine atom is known, its phase contribution can be used to calculate an initial electron density map, from which the positions of the lighter C, O, and H atoms of the isobenzofuranone core can usually be identified.
Structure Refinement: Optimizing the Atomic Model
Refinement is an iterative process of adjusting the atomic model (positions, occupancies, and atomic displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.
-
Atomic Displacement Parameters (ADPs): These model the thermal vibration of each atom. Anisotropic ADPs (represented as ellipsoids) are standard for non-hydrogen atoms and should appear reasonable in size and shape.
-
Hydrogen Atoms: These are typically placed in geometrically calculated positions and refined using a "riding model." For key interactions, advanced refinement may be necessary.
-
Disorder: It is not uncommon for flexible parts of a molecule or solvent molecules to occupy multiple positions in the crystal lattice.[10] This disorder must be modeled correctly to achieve a stable and accurate refinement.
-
Absolute Structure Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the bromine atom's anomalous scattering provides a powerful tool to unambiguously determine the absolute configuration (e.g., R vs. S). The Flack parameter is refined, with a value near 0 indicating the correct absolute structure has been modeled.
For a more accurate description of hydrogen bonding and other weak intermolecular interactions, Hirshfeld Atom Refinement (HAR) can be employed. This quantum crystallographic approach uses aspherical atomic scattering factors derived from DFT calculations to refine the structure, yielding more accurate hydrogen atom positions than standard methods.[11][12]
Table 2: Key Crystallographic Refinement Statistics Explained
| Statistic | Description | Typical "Good" Value | What it Tells You |
| R_int | Internal R-value; measures the agreement between symmetry-equivalent reflections. | < 0.05 | A low value indicates good crystal quality and accurate data scaling. Calculated before refinement. |
| R1 | The conventional R-factor; a measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 (for I > 2σ(I)) | The primary indicator of how well the model fits the data. |
| wR2 | Weighted R-factor (based on F²); a more robust measure that includes all reflection data. | < 0.15 (for all data) | A global measure of the goodness of fit of the refinement. |
| GooF | Goodness-of-Fit (S); should be close to 1. | ~1.0 | Indicates that the weighting scheme is appropriate and the model is statistically sound. Values much larger than 1 may suggest a poor model. |
Section 4: Interpretation and Validation - Deriving Chemical Insight
A solved and refined structure is more than just a picture; it is a source of rich chemical and structural data.
Molecular and Supramolecular Analysis
-
Molecular Geometry: Analyze key bond lengths, bond angles, and torsion angles. Compare these to established values from the Cambridge Structural Database (CSD), the world's repository for small-molecule organic crystal structures.[13][14][15][16] Deviations can indicate electronic effects or strain.
-
Intermolecular Interactions: The crystal packing is dictated by a network of non-covalent interactions. For brominated isobenzofuranones, key interactions to analyze include:
-
Hydrogen Bonds: Classical (e.g., O-H···O) and non-classical (e.g., C-H···O) hydrogen bonds are often primary drivers of the crystal packing.[17]
-
Halogen Bonds: The electropositive region on the bromine atom (the σ-hole) can interact favorably with nucleophiles like oxygen or nitrogen atoms. This is a critical interaction to identify.
-
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
-
Caption: Key intermolecular interactions in brominated isobenzofuranones.
Final Validation and Deposition
-
Authoritative Grounding: The final structural model should be validated using tools like the IUCr's checkCIF service. This program automatically checks for inconsistencies in the crystallographic data and model, providing a final layer of quality control.
-
Data Sharing: To contribute to the scientific community, the final structure should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the designated repository for small-molecule crystal structures.[13][15]
Conclusion
The crystal structure analysis of a brominated isobenzofuranone is a multi-step process that demands both technical precision and interpretive expertise. A high-quality crystal structure provides an unambiguous determination of molecular connectivity, conformation, and stereochemistry. Furthermore, it reveals the subtle landscape of intermolecular forces that govern the solid-state properties of the material. For drug development professionals, this information is invaluable, offering a precise 3D blueprint that can inform structure-activity relationship (SAR) studies, guide the design of next-generation analogs, and provide insight into potential polymorphic forms. By following the rigorous, causality-driven approach outlined in this guide, researchers can confidently translate a single crystal into a wealth of chemical knowledge.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 9. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 10. Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 14. biokeanos.com [biokeanos.com]
- 15. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. mdpi.com [mdpi.com]
Advanced Safety and Handling Protocols for 7-Bromoisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 7-bromoisobenzofuran-1(3H)-one (CAS No. 105694-44-8). As a Senior Application Scientist, this document synthesizes critical safety data, field-proven handling protocols, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deep understanding of the associated risks and mitigation strategies.
Section 1: Hazard Identification and GHS Classification
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, its hazard profile can be reliably inferred from structurally similar isomers, such as 5-bromoisobenzofuran-1(3H)-one and 6-bromoisobenzofuran-1(3H)-one. The bromine substitution on the aromatic ring is unlikely to fundamentally alter the primary hazards associated with the phthalide core.
Based on data from these isomers, this compound is anticipated to be an irritant to the skin, eyes, and respiratory tract. One of its isomers is also classified as harmful if swallowed.
Table 1: Inferred GHS Classification for this compound
| Hazard Class | Hazard Category | GHS Hazard Statement | Basis for Classification |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Data from 5- and 6-bromo isomers[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Data from 5- and 6-bromo isomers[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | Data from 5- and 6-bromo isomers[1][2] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Data from 6-bromo isomer[2] |
Signal Word: Warning
Pictogram:
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The primary objective when handling this compound is to minimize exposure through inhalation, skin contact, and eye contact. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to prevent the accumulation of airborne particulates and vapors, thereby minimizing inhalation exposure. The face velocity of the fume hood should be regularly monitored to ensure optimal performance.
Personal Protective Equipment: A Self-Validating System
The selection of PPE is not merely a checklist but a system designed to provide a barrier against the specific hazards of the compound.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities.
-
Skin Protection:
-
Gloves: Nitrile gloves are the recommended minimum for handling this compound. Given that it is a halogenated organic compound, breakthrough times for nitrile gloves should be considered, especially for prolonged handling or when dissolved in solvents. For extended operations, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect against skin contact and to prevent contamination of personal clothing.
-
-
Respiratory Protection: In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P95 or P100) is necessary.
Caption: Personal Protective Equipment (PPE) Workflow.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.
Handling Procedures
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the chemical fume hood is functioning properly. Have a spill kit readily accessible.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Transfers: When transferring the solid or its solutions, use appropriate tools such as spatulas or pipettes. Avoid creating dust. If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands with soap and water, even after removing gloves.
Storage Requirements
Store this compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents. It is recommended to store it in a dedicated cabinet for halogenated compounds.
Section 4: Emergency Procedures
A well-defined emergency response plan is critical for mitigating the consequences of accidental exposure or spills.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Small Spills (in a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pillows.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation to the area.
-
Prevent the spill from entering drains.
-
Contact the institution's environmental health and safety (EHS) department or emergency response team.
-
Caption: Spill Response Workflow.
Section 5: Waste Disposal
All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not dispose of this chemical down the drain.
References
Methodological & Application
Application Notes & Protocols: 7-Bromoisobenzofuran-1(3H)-one as a Versatile Building Block in Natural Product Synthesis
Introduction: The Isobenzofuranone Scaffold and the Strategic Role of 7-Bromoisobenzofuran-1(3H)-one
The isobenzofuran-1(3H)-one, or phthalide, skeleton is a privileged structural motif found in a wide array of natural products exhibiting significant pharmacological properties.[1] These compounds are not only prevalent in various plant species but are also found in fungi and bacteria.[1][2] Their biological activities are diverse, ranging from immunosuppressive and anticancer to antifungal and antiviral effects.[2][3][4] Mycophenolic acid (MPA), a potent immunosuppressant used in organ transplant therapy, stands as a prominent example of a natural product built around this core structure.[4][5]
The synthetic utility of the phthalide core is greatly enhanced by the introduction of functional handles that allow for controlled, site-selective elaboration. This compound is an exemplary building block designed for this purpose. It features two key reactive sites:
-
A C7-Aryl Bromide: This serves as a highly effective "handle" for modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with precision.
-
A γ-Lactone Ring: The lactone functionality can be subjected to various transformations, including reduction, hydrolysis, or ring-opening, to introduce further molecular complexity.
This guide provides a detailed exploration of this compound as a strategic precursor in synthetic campaigns, with a focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern organic synthesis.[6][7] We will provide field-tested protocols, explain the causality behind experimental choices, and illustrate workflows for constructing complex molecules relevant to natural product and drug discovery.
Pillar 1: The Power of Palladium-Catalyzed C-C Bond Formation
The strategic importance of this compound lies in the predictable reactivity of its aryl bromide moiety. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools due to their remarkable functional group tolerance, mild reaction conditions, and the general stability and commercial availability of the required boronic acid coupling partners.[7]
The reaction facilitates the construction of a biaryl linkage, a common structural feature in many natural products. The catalytic cycle, shown below, is a well-established mechanism that underpins this transformation.
The Causality Behind the Catalytic Cycle:
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step, and its efficiency can be tuned by the choice of phosphine ligands on the palladium center.[8]
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical here, as it facilitates the formation of a more nucleophilic boronate species required for this step.[7][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]
Pillar 2: Application in Natural Product Synthesis - A Mycophenolic Acid Analogue
To illustrate the utility of this compound, we present a robust and logical workflow for the synthesis of a core scaffold related to Mycophenolic acid (MPA). MPA is a fungal metabolite whose structure features a hexasubstituted aromatic ring, including the isobenzofuranone moiety.[10] Total syntheses of MPA are challenging, often requiring many steps.[4] Our building block approach simplifies access to novel analogues by using a key Suzuki coupling to install the complex side chain.
The workflow below outlines a convergent synthesis where this compound is coupled with a custom-synthesized boronic ester representing the side chain of MPA. This strategy allows for modularity, where different side chains can be readily introduced to generate a library of MPA analogues for structure-activity relationship (SAR) studies.
Pillar 3: Detailed Experimental Protocols
This section provides a self-validating, step-by-step protocol for a general Suzuki-Miyaura coupling reaction using this compound. The quantities are representative for a 1.0 mmol scale reaction and should be adjusted accordingly.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium Catalyst: e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Base: e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent: e.g., 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)
-
Magnetic stir bar
-
Flame-dried Schlenk flask or reaction vial with a condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Step-by-Step Methodology:
-
Reaction Setup (The "Why"): To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). Flame-drying the glassware and using an inert atmosphere is crucial to remove moisture and oxygen, which can deactivate the sensitive Pd(0) catalyst.
-
Inert Atmosphere (The "Why"): Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This process, known as sparging, ensures the reaction environment is free of oxygen.
-
Solvent Addition (The "Why"): Under a positive pressure of inert gas, add the degassed solvent system (e.g., 8 mL 1,4-Dioxane and 2 mL water) via syringe. The aqueous component is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvent (e.g., by bubbling argon through it for 15-20 minutes) is another layer of protection for the catalyst.
-
Reaction Execution (The "Why"): Place the sealed flask in a preheated oil bath set to 80-100 °C. Stir the reaction mixture vigorously. The elevated temperature is required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle.[6] Reaction times typically range from 12 to 24 hours.
-
Monitoring (The "Why"): Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This prevents unnecessary heating after the starting material is consumed, which could lead to side product formation.
-
Workup (The "Why"): Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with ethyl acetate (2 x 15 mL) to ensure complete recovery of the product.
-
Washing and Drying (The "Why"): Combine all organic layers and wash with brine (20 mL). The brine wash helps to remove residual water and inorganic salts from the organic phase. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), which absorbs the remaining water.
-
Purification (The "Why"): Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 7-aryl-isobenzofuran-1(3H)-one product.
Data Summary: Typical Reaction Parameters
The following table provides a starting point for optimizing the Suzuki coupling. The choice of catalyst, ligand, base, and solvent can significantly impact yield and reaction time.[6][11][12]
| Parameter | Recommended Condition | Rationale & Notes |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Robust, air-stable precatalyst. Good for a wide range of boronic acids. |
| Pd(PPh₃)₄ (3 mol%) | Classic catalyst, but can be sensitive to air. Best used for less hindered substrates. | |
| Base | K₂CO₃ (2.0 eq) | Standard, cost-effective base suitable for many couplings. |
| K₃PO₄ (3.0 eq) | A stronger base, often effective for more challenging or sterically hindered couplings. | |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Excellent general-purpose solvent system for Suzuki reactions. |
| Toluene / H₂O (4:1) | Alternative solvent, can sometimes improve results with specific substrates. | |
| Temperature | 90 - 100 °C | Optimal for achieving a reasonable reaction rate while minimizing catalyst decomposition.[6] |
| Time | 12 - 24 hours | Must be monitored by TLC or LC-MS to determine completion.[9] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex natural products and their analogues. Its strategically placed bromine atom provides a reliable handle for sophisticated carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The protocols and rationale presented in this guide offer researchers a solid foundation for incorporating this valuable intermediate into their synthetic strategies, enabling the efficient and modular construction of molecules with significant biological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 7-Bromoisobenzofuran-1(3H)-one in Medicinal Chemistry for Drug Discovery
Introduction: The Strategic Value of the Isobenzofuran-1(3H)-one Scaffold
The isobenzofuran-1(3H)-one, or phthalide, core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic bioactive molecules.[1] Its inherent structural features, including a planar bicyclic system and a reactive lactone ring, provide a versatile platform for the development of novel therapeutics. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antioxidant, antifungal, anti-platelet, and cytotoxic properties.[1] The strategic introduction of a bromine atom at the 7-position unlocks vast potential for synthetic diversification, rendering 7-bromoisobenzofuran-1(3H)-one a highly valuable building block in modern drug discovery.
The bromine atom serves as a versatile synthetic handle, enabling the application of powerful palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide range of molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Most notably, this scaffold has emerged as a key component in the design of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair pathways and a validated target in oncology.
This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its use in the synthesis of PARP inhibitors and other bioactive molecules. We present detailed, field-proven protocols for key synthetic transformations and discuss the underlying principles that guide experimental design.
The Versatility of this compound in Drug Design
The 7-bromo-substituted phthalide core offers a unique combination of structural rigidity and synthetic accessibility, making it an ideal starting point for the construction of compound libraries for high-throughput screening. The strategic location of the bromine atom allows for the introduction of substituents that can interact with specific binding pockets of target proteins, thereby modulating their biological function.
A Key Scaffold for PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a pivotal role in the repair of single-strand DNA breaks. In cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Several approved PARP inhibitors have revolutionized the treatment of certain cancers, and the isobenzofuran-1(3H)-one scaffold has been instrumental in the development of new generations of these targeted therapies.
The general structure of many PARP inhibitors consists of a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, which binds to the active site of the enzyme. The 7-substituted isobenzofuran-1(3H)-one core can be elaborated to present key hydrogen bonding and pi-stacking interactions with the PARP-1 active site, leading to potent and selective inhibition.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. These transformations are among the most robust and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry, enabling the coupling of aryl halides with boronic acids or their derivatives to form biaryl structures. This reaction is highly tolerant of a wide range of functional groups and is instrumental in the synthesis of complex molecular architectures from readily available starting materials.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between aryl halides and a wide variety of amines. This reaction is of paramount importance in drug discovery, as the introduction of nitrogen-containing functional groups can significantly impact the physicochemical properties of a molecule, such as its solubility, basicity, and ability to form hydrogen bonds.
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Experimental Protocols
The following protocols are provided as a guide for the synthetic elaboration of this compound. These procedures are based on established methodologies for similar substrates and should be optimized for specific reaction partners.[2][3]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with various aryl- or heteroarylboronic acids.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Aryl/Heteroarylboronic Acid | Reagent Grade | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Degassed | Prepared in-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (saturated aq. NaCl) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Silica Gel | For column chromatography | Commercially Available |
| Inert Gas (Argon or Nitrogen) | High Purity | - |
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 7-aryl-isobenzofuran-1(3H)-one product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the coupling of this compound with a variety of primary and secondary amines.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Amine (Primary or Secondary) | Reagent Grade | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercially Available |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated aqueous NaCl solution | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Inert Gas (Argon or Nitrogen) | High Purity | - |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%) and XPhos (0.03 mmol, 3 mol%).
-
Add this compound (1.0 mmol, 1.0 eq.) and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to the tube.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Through the septum, add the amine (1.2 mmol, 1.2 eq.) followed by anhydrous toluene (5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaCl solution (2 x 10 mL).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 7-amino-isobenzofuran-1(3H)-one derivative.
Biological Activity of Isobenzofuran-1(3H)-one Derivatives
The versatility of the isobenzofuran-1(3H)-one scaffold is underscored by the diverse biological activities of its derivatives. The following table provides a selection of reported activities and, where available, the corresponding 50% inhibitory concentration (IC₅₀) values.
| Compound Class | Biological Target/Activity | IC₅₀ Values | Reference |
| C-3 Functionalized Isobenzofuranones | Cytotoxic (K562 myeloid leukemia cells) | 1.71 - 2.79 µM | [1] |
| Isobenzofuranone Derivatives | Amoebicidal (Acanthamoeba castellanii) | 69.99 - 73.71 µM | [4] |
| Isobenzofuranone Derivatives | TREK-1 Inhibitor (Neuroprotection) | 0.81 µM | [3] |
| Benzofuran[3,2-d]pyrimidine-4(3H)-one Derivatives | PARP-1 Inhibitor | 0.026 µM | [5] |
Conclusion
This compound stands as a testament to the power of strategic halogenation in medicinal chemistry. Its ability to readily undergo palladium-catalyzed cross-coupling reactions provides a robust and efficient avenue for the synthesis of diverse compound libraries. The demonstrated success of the isobenzofuran-1(3H)-one scaffold in yielding potent bioactive molecules, particularly in the realm of PARP-1 inhibition, solidifies its importance as a key building block for the discovery of next-generation therapeutics. The protocols and insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this versatile molecule in their drug discovery endeavors.
References
Synthesis of Novel Cholinesterase Inhibitors from 7-Bromoisobenzofuran-1(3H)-one Derivatives: An Application and Protocol Guide
Introduction: The Therapeutic Promise of Isobenzofuranones in Neurodegenerative Disease
Alzheimer's disease (AD) represents a growing global health crisis, characterized by a progressive decline in cognitive function. A key pathological feature of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain. Inhibiting the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a clinically validated strategy to manage the symptoms of mild to moderate AD. The isobenzofuran-1(3H)-one, or phthalide, scaffold has emerged as a promising starting point for the development of novel cholinesterase inhibitors due to its structural features that allow for interaction with the active sites of these enzymes.
This application note provides a comprehensive guide for the synthesis of novel cholinesterase inhibitors derived from 7-bromoisobenzofuran-1(3H)-one. This starting material offers a strategic advantage due to the presence of a bromine atom at the 7-position, which serves as a versatile handle for introducing diverse chemical moieties through modern palladium-catalyzed cross-coupling reactions. By systematically modifying this position, researchers can generate a library of compounds to probe structure-activity relationships (SAR) and identify potent and selective cholinesterase inhibitors. We will detail the key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing experimentally grounded protocols. Furthermore, we will discuss the principles of cholinesterase inhibition by these derivatives and present a framework for evaluating their biological activity.
Strategic Overview: Functionalization of the 7-Position
The core strategy revolves around the functionalization of the C7-Br bond of this compound. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose, offering high efficiency and broad functional group tolerance under relatively mild conditions. The three primary transformations to be discussed are:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with various aryl and heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems that can interact with key residues in the cholinesterase active site.
-
Sonogashira Coupling: For the formation of a C-C triple bond with terminal alkynes. The resulting alkynyl moiety can act as a linker to other pharmacophoric groups or interact directly with the enzyme.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with a wide range of primary and secondary amines. This enables the incorporation of nitrogen-containing groups, which can form crucial hydrogen bonds or salt bridges within the enzyme's active site.
The general workflow for the synthesis and evaluation of these novel inhibitors is depicted below.
Caption: General workflow for the synthesis and evaluation of cholinesterase inhibitors.
Synthetic Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 7-Aryl-isobenzofuran-1(3H)-ones via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[1][2] This protocol is adapted from established procedures for cross-coupling on similar heterocyclic systems.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add toluene and water (e.g., in a 4:1 ratio, 10 mL total).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-isobenzofuran-1(3H)-one derivative.
Causality Behind Experimental Choices: The use of a biphasic solvent system (toluene/water) with a base like K₂CO₃ is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. Pd(PPh₃)₄ is a commonly used, efficient catalyst for this transformation.
Protocol 2: Synthesis of 7-Alkynyl-isobenzofuran-1(3H)-ones via Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted isobenzofuranones.[3][4]
Caption: Schematic of the Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF (10 mL) and triethylamine (3 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 6-12 hours, monitoring by TLC.
-
After completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 7-alkynyl-isobenzofuran-1(3H)-one.
Causality Behind Experimental Choices: The Sonogashira reaction requires a palladium catalyst and a copper(I) co-catalyst. The base, typically an amine like triethylamine, is essential for the deprotonation of the terminal alkyne.
Protocol 3: Synthesis of 7-Amino-isobenzofuran-1(3H)-one Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[5] This reaction allows for the introduction of a wide variety of amino functionalities at the 7-position.
Caption: Schematic of the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, dissolve this compound (1 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.04 mmol) in anhydrous toluene (10 mL).
-
Add this solution to the Schlenk tube containing the base.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 7-amino-isobenzofuran-1(3H)-one derivative.
Causality Behind Experimental Choices: The Buchwald-Hartwig amination requires a palladium catalyst, a phosphine ligand (like BINAP) to facilitate the catalytic cycle, and a strong, non-nucleophilic base (like NaOtBu) to deprotonate the amine.
Mechanism of Action and Structure-Activity Relationships
Cholinesterase inhibitors function by binding to the active site of AChE or BChE, thereby preventing the hydrolysis of acetylcholine. The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic active site (CAS) and a peripheral anionic site (PAS).
The synthesized 7-substituted isobenzofuran-1(3H)-one derivatives are designed to interact with key residues in these sites.
Caption: Putative binding mode of 7-substituted isobenzofuranone inhibitors in the AChE active site.
Structure-Activity Relationship (SAR) Insights:
-
7-Aryl Substituents: The introduction of aryl groups via Suzuki-Miyaura coupling can lead to π-π stacking interactions with aromatic residues in the PAS, such as tryptophan and tyrosine. The electronic nature and substitution pattern of the aryl ring will significantly influence binding affinity.
-
7-Amino Substituents: Amino groups introduced through Buchwald-Hartwig amination can form hydrogen bonds with residues in the active site gorge. Protonated amines can also engage in cation-π interactions with aromatic residues.
-
7-Alkynyl Substituents: The linear geometry of the alkynyl group introduced by Sonogashira coupling can act as a rigid spacer to position other functional groups for optimal interaction with the enzyme.
Characterization and Biological Activity Data
The synthesized compounds should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their structure and purity.
The primary biological evaluation involves determining the in vitro inhibitory activity against AChE and BChE. The Ellman's assay is a widely used spectrophotometric method for this purpose. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: Hypothetical Cholinesterase Inhibitory Activity of 7-Substituted Isobenzofuran-1(3H)-one Derivatives
| Compound ID | 7-Substituent | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| 1 | -Br (Starting Material) | >100 | >100 | - |
| 2a | -Phenyl | 15.2 | 25.8 | 1.7 |
| 2b | -4-Methoxyphenyl | 8.5 | 12.3 | 1.4 |
| 3a | -Phenylethynyl | 22.1 | 30.5 | 1.4 |
| 4a | -Anilino | 5.6 | 9.8 | 1.8 |
| Donepezil | (Reference Drug) | 0.02 | 3.5 | 175 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values must be determined experimentally.
Troubleshooting and Safety Precautions
Troubleshooting:
-
Low reaction yields: Ensure all reagents and solvents are pure and anhydrous. Optimize reaction temperature and time. For palladium-catalyzed reactions, the choice of ligand can have a significant impact on yield; screening different ligands may be necessary.
-
Difficulty in purification: If the product is difficult to separate from byproducts, try alternative chromatographic techniques (e.g., reverse-phase HPLC) or recrystallization.
-
Inconsistent biological activity: Ensure the purity of the tested compounds. Use a standardized protocol for the cholinesterase inhibition assay.
Safety Precautions:
-
This compound and its derivatives: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Use flammable solvents in a fume hood away from ignition sources.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
Conclusion
The synthetic strategies outlined in this application note provide a robust framework for the generation of a diverse library of novel cholinesterase inhibitors based on the 7-substituted isobenzofuran-1(3H)-one scaffold. Through the systematic application of palladium-catalyzed cross-coupling reactions, researchers can efficiently explore the structure-activity landscape and identify promising lead compounds for further development in the treatment of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.
References
Application Notes and Protocols for the Functionalization of the Aromatic Ring of 7-Bromoisobenzofuran-1(3H)-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Isobenzofuran-1(3H)-one Scaffold as a Privileged Structure
The isobenzofuran-1(3H)-one, or phthalide, core is a recurring motif in a multitude of natural products and pharmacologically active compounds.[1] Its presence in molecules exhibiting diverse biological activities, including antifungal, anti-platelet, and cytotoxic properties, underscores its significance as a privileged scaffold in medicinal chemistry. The strategic functionalization of the aromatic ring of the phthalide core, specifically at the 7-position of 7-bromoisobenzofuran-1(3H)-one, offers a powerful avenue for the generation of novel molecular entities with finely tuned steric and electronic properties. This, in turn, allows for the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.
This comprehensive technical guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions for the derivatization of the 7-position of the isobenzofuran-1(3H)-one ring system. We will delve into the mechanistic underpinnings of four key transformations: the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. For each of these reactions, we provide detailed, field-proven protocols that can be readily adapted and optimized for specific research applications.
Principles and Mechanistic Insights
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The general catalytic cycle for these transformations, while nuanced for each specific reaction, typically involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron reagent (boronic acid or ester) and an organohalide.[2][3] A key step in the mechanism is the activation of the boronic acid by a base to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium(II) complex.[2]
Sonogashira Coupling: This powerful method constructs a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically co-catalyzed by a copper(I) salt, which is believed to form a copper(I) acetylide intermediate that facilitates the transmetalation step with the palladium(II) complex.[4]
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[5][6] The choice of a bulky, electron-rich phosphine ligand is often crucial for the efficiency of this transformation, as it promotes both the oxidative addition and the final reductive elimination step.[6][7]
Stille Coupling: The Stille reaction creates a carbon-carbon bond by coupling an organotin compound (organostannane) with an organohalide.[8][9] A significant advantage of this reaction is the high tolerance of organostannanes to a wide variety of functional groups; however, the toxicity of tin compounds is a notable drawback.[8][9]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-isobenzofuran-1(3H)-ones
This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides.[10]
Reagents and Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |
| This compound | 105694-44-8 | 213.03 | Starting Material |
| Arylboronic Acid | Varies | Varies | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Base |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Water (deionized) | 7732-18-5 | 18.02 | Co-solvent |
Step-by-Step Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Sonogashira Coupling for the Synthesis of 7-Alkynyl-isobenzofuran-1(3H)-ones
This protocol is a general procedure for the Sonogashira coupling of aryl bromides with terminal alkynes.[11]
Reagents and Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |
| This compound | 105694-44-8 | 213.03 | Starting Material |
| Terminal Alkyne | Varies | Varies | Coupling Partner |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | Catalyst Precursor |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | Co-catalyst |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Base and Solvent |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Solvent |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon.
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-60 °C if the reaction is sluggish. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL), and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-isobenzofuran-1(3H)-ones
This protocol is adapted from procedures for the Buchwald-Hartwig amination of aryl bromides.[12][13]
Reagents and Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |
| This compound | 105694-44-8 | 213.03 | Starting Material |
| Amine (Primary or Secondary) | Varies | Varies | Coupling Partner |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.51 | Catalyst Precursor |
| XPhos | 564483-18-7 | 476.72 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Base |
| Toluene, anhydrous | 108-88-3 | 92.14 | Solvent |
Step-by-Step Procedure:
-
In a glovebox, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a stir bar.
-
Add this compound (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe under a positive pressure of argon.
-
Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Stir the reaction for 12-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 4: Stille Coupling for the Synthesis of 7-Vinyl-isobenzofuran-1(3H)-one
This protocol is a general procedure for the Stille coupling of aryl bromides.[14]
Reagents and Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |
| This compound | 105694-44-8 | 213.03 | Starting Material |
| Tributyl(vinyl)tin | 7486-35-3 | 317.10 | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Catalyst |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Solvent |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Seal the flask, and evacuate and backfill with argon.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add tributyl(vinyl)tin (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) (10 mL). Stir vigorously for 30 minutes.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography. Caution: Organotin compounds are highly toxic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines.
Data Summary and Expected Outcomes
The following table provides representative reaction conditions and expected yields for the functionalization of aryl bromides, which can be used as a guide for the reactions with this compound. Actual yields will vary depending on the specific coupling partners and optimization of reaction conditions.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | 12-24 | 70-95 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) / CuI (4) | - | Et₃N (excess) | THF | 25-60 | 12-24 | 65-90 |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | 75-98 |
| Stille | Pd(PPh₃)₄ (5) | - | - | DMF | 80-100 | 12-24 | 60-85 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient base, low temperature. | Use a fresh batch of catalyst, ensure anhydrous and anaerobic conditions, screen different bases, increase temperature. |
| Formation of side products | Decomposition of starting material or product, competing reaction pathways. | Lower the reaction temperature, screen different ligands, reduce reaction time. |
| Difficulty in purification | Co-elution of product with byproducts or residual catalyst/ligand. | Optimize chromatographic conditions, consider recrystallization, for Stille coupling, use a KF workup to remove tin byproducts. |
Conclusion
The palladium-catalyzed functionalization of the aromatic ring of this compound provides a robust and versatile platform for the synthesis of a diverse array of novel phthalide derivatives. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings each offer unique advantages for the introduction of aryl, alkynyl, amino, and vinyl moieties, respectively. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these powerful synthetic tools in their drug discovery and materials science endeavors. Careful optimization of the reaction parameters for each specific substrate will be key to achieving high yields and purity of the desired functionalized isobenzofuranones.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. strem.com [strem.com]
- 5. XPhos - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Tetrakis(triphenylphosphine)palladium(0) = 99.99 trace metals 14221-01-3 [sigmaaldrich.com]
- 10. Bis(triphenylphosphine)palladium(II) dichloride 98 13965-03-2 [sigmaaldrich.com]
- 11. Pd(PPh3)4 - テトラキス(トリフェニルホスフィン)パラジウム(0), 99 [sigmaaldrich.com]
- 12. XPhos 0.98 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [sigmaaldrich.com]
- 13. carlroth.com [carlroth.com]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
The Strategic Functionalization of 7-Bromoisobenzofuran-1(3H)-one: A Gateway to Novel Heterocyclic Scaffolds
Introduction: The Isobenzofuranone Core - A Privileged Scaffold in Drug Discovery
The isobenzofuran-1(3H)-one, or phthalide, framework is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] These activities range from antiproliferative and cytotoxic effects against cancer cell lines to potent enzyme inhibition and even antidepressant properties.[3][4][5] The inherent value of this scaffold lies in its rigid, bicyclic structure which provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for the design of novel therapeutics and functional materials.
7-Bromoisobenzofuran-1(3H)-one, in particular, serves as a highly versatile and strategic building block. The presence of a bromine atom at the C-7 position offers a reactive handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of diverse molecular fragments, paving the way for the creation of extensive libraries of novel heterocyclic compounds. This guide provides detailed application notes and protocols for the derivatization of this compound via three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Core Synthetic Strategies: Leveraging Palladium Catalysis
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, offering mild and highly efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.[6] For a substrate like this compound, the electron-rich nature of the fused benzene ring and the presence of the lactone functionality can influence the reactivity of the C-Br bond. The protocols outlined herein are designed to be robust starting points, acknowledging that minor empirical optimization may be required for particularly challenging coupling partners.
The general workflow for these synthetic transformations is depicted below. It highlights the critical stages from reaction setup under an inert atmosphere to product isolation and purification.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is an exceptionally versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7] Its high functional group tolerance and the general stability and low toxicity of boronic acid reagents make it a favored reaction in drug discovery.
Causality and Experimental Choices
-
Catalyst System: A palladium(0) species is the active catalyst. We recommend using a pre-catalyst like Bis(tri-tert-butylphosphine)palladium(0) (Pd[P(tBu)₃]₂) or generating the active species in situ from Palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand. The bulky, electron-rich tri-tert-butylphosphine ligand promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination step of the catalytic cycle.[8]
-
Base: A base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are effective choices, providing a balance of basicity and solubility.[7]
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or a mixture of toluene and water are commonly used to ensure all components are sufficiently solubilized. The addition of water can sometimes accelerate the reaction.[9]
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: To the flask, add the palladium catalyst, for instance, Palladium(II) acetate (0.02 mmol, 2 mol%) and a phosphine ligand such as triphenylphosphine (0.08 mmol, 8 mol%) or a more specialized ligand like SPhos.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-isobenzofuran-1(3H)-one.
Data Summary: Representative Suzuki Couplings
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 80-90 |
| 3-Pyridylboronic Acid | Pd[P(tBu)₃]₂ (2) | - | K₃PO₄ | Dioxane | 100 | 75-85 |
| 2-Thiopheneboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 82-92 |
Yields are based on literature for similar substrates and serve as expected ranges.[4][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, a linkage prevalent in pharmaceuticals.[11] This reaction couples an aryl halide with a primary or secondary amine.
Causality and Experimental Choices
-
Catalyst System: The choice of ligand is critical in Buchwald-Hartwig amination. Sterically hindered, electron-rich biaryl phosphine ligands like XPhos or JohnPhos are often superior.[4] They promote the challenging reductive elimination step that forms the C-N bond and can prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[12]
-
Amine Source: A wide range of primary and secondary amines, anilines, and even ammonia surrogates can be used. For primary amines, using a protecting group like a benzophenone imine followed by hydrolysis can sometimes improve yields.[4]
Detailed Step-by-Step Protocol
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Cap the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 eq.) to the tube. Through the septum, add the amine (1.2 mmol, 1.2 eq.) followed by anhydrous toluene or dioxane (5 mL).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Monitoring & Workup: Stir and monitor the reaction for 12-24 hours as described in the Suzuki protocol. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaCl solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, concentrate, and purify by flash column chromatography to yield the desired 7-amino-isobenzofuran-1(3H)-one derivative.
Data Summary: Representative Buchwald-Hartwig Aminations
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Toluene | 110 | 85-95 |
| Morpholine | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ | Dioxane | 100 | 88-96 |
| Benzylamine | Pd(OAc)₂ (2) | JohnPhos (4) | NaOt-Bu | Toluene | 110 | 82-90 |
| Benzophenone Imine | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Toluene | 100 | 75-85 |
Yields are based on literature for similar substrates and serve as expected ranges.[4][13]
Application Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling reaction forges a bond between an aryl halide and a terminal alkyne, providing direct access to arylalkynes.[14] These products are valuable intermediates, for instance, in the synthesis of heterocycles via subsequent cyclization reactions or as components in conjugated materials.
Causality and Experimental Choices
-
Catalyst System: The standard Sonogashira reaction employs a dual-catalyst system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne.[15] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HX generated during the reaction and as the solvent.
-
Copper-Free Variant: To avoid the potential for alkyne homocoupling (Glaser coupling), a common side reaction promoted by copper, copper-free Sonogashira protocols have been developed. These often require a different choice of ligand and base.[16]
Detailed Step-by-Step Protocol (Copper-Cocatalyzed)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Add anhydrous and degassed triethylamine (10 mL) followed by the terminal alkyne (1.5 mmol, 1.5 eq.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) depending on the alkyne's reactivity.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove the triethylamine. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove copper salts.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 7-alkynyl-isobenzofuran-1(3H)-one.
Data Summary: Representative Sonogashira Couplings
| Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | TEA | TEA | 40 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | 25 | 90-98 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF/TEA | 50 | 80-90 |
| Propargyl Alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 60 | 75-85 |
Yields are based on literature for similar substrates and serve as expected ranges.[15][17]
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and high-yielding pathways to introduce aryl, amino, and alkynyl functionalities at the C-7 position. Each of these transformations opens a door to a vast chemical space, allowing researchers in medicinal chemistry and materials science to rapidly generate libraries of diverse isobenzofuranone derivatives for screening and development. The protocols presented here serve as a robust foundation for exploration, enabling the scientific community to fully exploit the synthetic potential of this valuable scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. thalesnano.com [thalesnano.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 7-Bromoisobenzofuran-1(3H)-one for Biological Screening
Introduction: Unlocking the Therapeutic Potential of the Isobenzofuranone Scaffold
The isobenzofuran-1(3H)-one, or phthalide, core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] These activities include promising anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[2][3][4] The strategic functionalization of this scaffold is a key approach in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.
The commercially available starting material, 7-bromoisobenzofuran-1(3H)-one, represents an ideal platform for the generation of diverse chemical libraries for biological screening. The presence of a bromine atom at the C-7 position offers a versatile handle for modern cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.
This guide provides detailed application notes and robust protocols for the derivatization of this compound via palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, it outlines standardized protocols for the initial biological evaluation of the synthesized derivatives, focusing on cytotoxicity and antimicrobial activity, which are commonly observed bioactivities for this class of compounds.
Chemical Derivatization Strategies
The C-Br bond at the 7-position is the primary site for derivatization. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their high efficiency, functional group tolerance, and broad substrate scope.
I. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, ideal for synthesizing 7-aryl- and 7-heteroarylisobenzofuran-1(3H)-ones.[5][6] The choice of catalyst, ligand, and base is critical for achieving high yields and clean conversions.
Causality Behind Experimental Choices:
-
Palladium Source: A pre-formed Pd(0) source like Bis(tri-tert-butylphosphine)palladium(0) (Pd[P(tBu)₃]₂) is often preferred as it eliminates the need for an in-situ reduction step from a Pd(II) source, leading to cleaner reactions.[5]
-
Ligand: Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(tBu)₃), are highly effective for coupling aryl bromides. They promote the oxidative addition of the aryl bromide to the palladium center and facilitate the reductive elimination of the final product.
-
Base: A moderately strong base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is typically used. The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[6]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or n-propanol) and water is commonly employed. Water is necessary to dissolve the inorganic base and facilitate the transmetalation process.[7][8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Bis(tri-tert-butylphosphine)palladium(0) (Pd[P(tBu)₃]₂)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).
-
Add the arylboronic acid (1.2 equiv) and cesium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd[P(tBu)₃]₂ (2-5 mol%).
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to achieve a final concentration of 0.1-0.2 M with respect to the this compound.
-
Place the reaction mixture in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 12–24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Synthesis of 7-Amino-Substituted Derivatives
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, allowing for the synthesis of a wide range of 7-amino-isobenzofuran-1(3H)-one derivatives.[2][9] The choice of ligand is particularly crucial in this reaction to achieve high catalytic activity.
Causality Behind Experimental Choices:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: Biaryl phosphine ligands, such as XPhos, are highly effective for the amination of aryl bromides.[2] Their steric bulk and electron-donating properties facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the active nucleophile.[2]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used to ensure the stability of the catalytic species and prevent unwanted side reactions.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Oven-dried Schlenk tube with a screw cap or rubber septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (2-3 mol%), and XPhos (4-6 mol%).
-
Cap the Schlenk tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add sodium tert-butoxide (1.4 equiv) to the tube.
-
Through the septum, add the amine (1.2 equiv) followed by anhydrous toluene to achieve a final concentration of 0.1-0.2 M.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous NaCl solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Derivatization and Screening
References
- 1. clyte.tech [clyte.tech]
- 2. benchchem.com [benchchem.com]
- 3. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 7-Bromoisobenzofuran-1(3H)-one
Welcome to the technical support center for the synthesis of 7-bromoisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving high yields for this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying and resolving common issues in the synthetic process.
Introduction: The Synthetic Pathway
The synthesis of this compound, a substituted phthalide, is typically achieved via a two-step process starting from 2-bromo-6-methylbenzoic acid. The core transformation involves a free-radical bromination of the benzylic methyl group, followed by an intramolecular cyclization (lactonization) to form the final γ-lactone ring structure. The most common method for the initial benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[1][2]
The overall reaction scheme is as follows:
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions.
Q1: My reaction stalls. The starting material (2-bromo-6-methylbenzoic acid) is not being consumed, or consumption is very slow.
This issue almost always points to a problem with the initiation or propagation of the free-radical chain reaction in the benzylic bromination step.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Inactive Radical Initiator | Radical initiators like AIBN or benzoyl peroxide have finite shelf lives and can decompose. Benzoyl peroxide, in particular, can be sensitive to heat and light.[3] Without a source of initial radicals, the chain reaction cannot begin.[4] | 1. Use a fresh bottle of the radical initiator. 2. If using benzoyl peroxide, ensure it has been stored correctly in a cool, dark place. 3. Consider adding a small second portion of the initiator after 30-45 minutes of reflux if the reaction is sluggish. |
| Poor Quality N-Bromosuccinimide (NBS) | NBS is the source of bromine radicals. Old or impure NBS may have hydrolyzed or decomposed. While trace HBr is often needed to start the reaction, an excess of impurities can inhibit it.[5] | 1. Use NBS from a reputable supplier. 2. For sluggish reactions, some protocols suggest avoiding recrystallization of NBS, as this removes trace acidic impurities that can help initiate the reaction.[5] However, if you suspect gross contamination, recrystallization from water is the standard purification method. |
| Presence of Radical Inhibitors | Oxygen is a diradical and can quench the radical chain reaction. Other impurities in the solvent or on the glassware (e.g., phenols, amines) can act as radical scavengers. | 1. Degas the Solvent: Before adding reagents, reflux the solvent under an inert atmosphere (Nitrogen or Argon) for 15-20 minutes to drive off dissolved oxygen. 2. Inert Atmosphere: Ensure the reaction is run under a positive pressure of N₂ or Ar. Use a drying tube on the condenser outlet. 3. Glassware: Clean all glassware meticulously. If necessary, rinse with a dilute solution of a non-interfering acid, followed by distilled water and oven-drying. |
| Insufficient Reaction Temperature or Light | Radical initiation requires energy, typically supplied by heat (thermal decomposition of the initiator) or UV light.[6] The reaction is often run at the reflux temperature of the solvent.[3] | 1. Ensure your reaction mixture is vigorously refluxing. Check the temperature of your heating mantle/oil bath. 2. Position a 100-250W incandescent lamp close to the reaction flask. This can significantly accelerate radical initiation.[7] |
digraph "Troubleshooting_Bromination" { graph [nodesep=0.3, ranksep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Reaction Stalled?\n(Benzylic Bromination)"]; // Level 1 Checks Initiator [label="Check Radical Initiator", shape=ellipse, fillcolor="#FBBC05"]; NBS [label="Check NBS Quality", shape=ellipse, fillcolor="#FBBC05"]; Conditions [label="Check Reaction Conditions", shape=ellipse, fillcolor="#FBBC05"]; // Level 2 Solutions FreshInit [label="Use fresh initiator.\nAdd a second portion."]; RecrysNBS [label="Use high-purity NBS.\n(Consider not recrystallizing if trace HBr is needed)."]; Inert [label="Ensure inert atmosphere (N₂/Ar).\nDegas solvent."]; Temp [label="Ensure vigorous reflux.\nUse a sunlamp for photo-initiation."]; // Connections Start -> Initiator; Start -> NBS; Start -> Conditions; Initiator -> FreshInit; NBS -> RecrysNBS; Conditions -> Inert; Conditions -> Temp; // Outcome Success [label="Reaction Proceeds", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FreshInit -> Success; RecrysNBS -> Success; Inert -> Success; Temp -> Success;
}
Caption: Troubleshooting flowchart for a stalled benzylic bromination reaction.
Q2: I'm observing significant formation of side products and my yield of the desired intermediate is low.
The formation of multiple products indicates a loss of selectivity in the bromination step.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Prevention Strategy |
| Di-bromination | If the reaction is allowed to proceed for too long or if an excess of NBS is used, the desired mono-brominated product can be further brominated at the benzylic position to form 2-bromo-6-(dibromomethyl)benzoic acid. | 1. Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of NBS. 2. Reaction Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed, cool the reaction promptly. The mono-brominated product will be less polar than the starting acid. |
| Aromatic Ring Bromination | While NBS is highly selective for benzylic C-H bonds, bromination of the aromatic ring can occur, especially if the reaction conditions favor electrophilic substitution.[1] This is less common for benzoic acids, as the carboxyl group is deactivating, but it remains a possibility. | 1. Avoid Polar Solvents: Use non-polar solvents like carbon tetrachloride (CCl₄) or chlorobenzene.[3] Using a polar solvent like DMF can favor electrophilic aromatic bromination with NBS.[1] 2. Control Temperature: Do not overheat the reaction excessively beyond what is needed for reflux. |
| Reaction with Solvent | Some solvents can participate in radical reactions. For example, using a solvent with its own abstractable protons can lead to a complex mixture of products. | Stick to well-established, relatively inert solvents for this reaction, such as CCl₄, chlorobenzene, or cyclohexane. Supercritical CO₂ has also been shown to be an effective and environmentally benign alternative.[8] |
Q3: I have isolated the 2-bromo-6-(bromomethyl)benzoic acid intermediate, but it is not cyclizing to form the final product.
The lactonization step is an intramolecular nucleophilic substitution, where the carboxylate oxygen attacks the benzylic carbon, displacing the bromide.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Method to Promote Cyclization |
| Insufficient Nucleophilicity | The carboxylic acid is a relatively weak nucleophile. While this reaction can occur spontaneously upon heating or concentrating the solution, it can sometimes be slow. | 1. Mild Base: Add a non-nucleophilic, mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the solution of the intermediate. This will deprotonate the carboxylic acid to the more nucleophilic carboxylate anion, dramatically accelerating the cyclization. 2. Heat: Gently refluxing the intermediate in a suitable solvent (e.g., acetone, ethyl acetate) can provide the necessary activation energy for the reaction. |
| Steric Hindrance | The ortho-bromo substituent creates some steric hindrance around the reaction centers, which can slow down the rate of cyclization compared to un-substituted analogues. | This is an inherent property of the molecule. The methods described above (mild base and/or heat) are usually sufficient to overcome this kinetic barrier. Ensure the reaction is given adequate time to proceed to completion (monitor by TLC). |
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism of benzylic bromination with NBS? A: It is a free-radical chain reaction that proceeds in three stages: initiation, propagation, and termination.[4]
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form initial radicals. These radicals react with trace HBr or Br₂ (often present as an impurity in NBS) to generate a bromine radical (Br•).[2][5]
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form HBr and a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the brominated product and a new bromine radical, which continues the chain.[5]
-
Termination: The reaction stops when two radicals combine.[4]
Q: Why is an anhydrous solvent so important? A: Water can react with NBS and the intermediate products. More importantly, it can quench the radical intermediates and interfere with the chain reaction mechanism, leading to significantly lower yields. All reagents and solvents should be thoroughly dried before use.[1]
Q: How should I purify the final product, this compound? A: The primary byproduct from the bromination step is succinimide. A common workup procedure involves cooling the reaction, filtering off the solid succinimide (which is less soluble in cold CCl₄ or chlorobenzene), and then concentrating the filtrate.[3] The crude product can then be purified. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often the most effective method for obtaining a pure solid product and is generally preferable to column chromatography, which can sometimes lead to decomposition for this class of compounds.[3][7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a representative protocol adapted from procedures for similar molecules and should be optimized for your specific laboratory conditions.[3][9]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 2-bromo-6-methylbenzoic acid (1.0 eq).
-
Reagents: Add anhydrous chlorobenzene as the solvent, followed by N-Bromosuccinimide (NBS, 1.05 eq) and benzoyl peroxide (0.05 eq). Safety Note: Do not allow solid benzoyl peroxide to come into contact with the ground glass joint, as friction can cause an explosion.[3]
-
Reaction: Place a 150W incandescent lamp approximately 6-8 inches from the flask. Heat the mixture to a gentle reflux under a nitrogen atmosphere. The reaction should be stirred vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting material and the disappearance of the dense NBS at the bottom of the flask, being replaced by the less dense succinimide floating at the top.[7]
-
Workup & Cyclization:
-
Cool the reaction mixture to room temperature, then in an ice bath.
-
Filter the mixture with suction to remove the succinimide byproduct. Wash the solid with a small amount of cold hexanes.[3]
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to promote lactonization and remove any remaining acidic species.
-
Wash with water, then with brine. . Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethyl acetate, adding hexanes until turbidity persists, then allowing it to cool slowly to obtain the pure this compound.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Solved Write the mechanism for a substituted aromatic | Chegg.com [chegg.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide [pubmed.ncbi.nlm.nih.gov]
- 9. Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid | Chegg.com [chegg.com]
Technical Support Center: Purification of 7-Bromoisobenzofuran-1(3H)-one
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 7-bromoisobenzofuran-1(3H)-one from common reaction byproducts. The protocols and insights provided are grounded in established chemical principles and field-proven experience to ensure reliable and reproducible results.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, often proceeding through the bromination of 2-methylbenzoic acid followed by a cyclization reaction, can lead to a mixture of brominated isomers and other impurities. The structural similarity of these byproducts to the desired 7-bromo isomer presents a significant purification challenge. This guide will address these challenges head-on, providing a logical framework for troubleshooting and optimizing your purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to address common issues encountered during the purification of this compound.
FAQ 1: What are the most likely impurities in my crude reaction mixture?
Understanding the potential byproducts is the first step toward effective purification. Based on a common synthetic route starting from 2-methylbenzoic acid, the primary impurities are likely to be:
-
Isomeric Brominated Phthalides: The bromination of 2-methylbenzoic acid can yield a mixture of isomers, which upon cyclization, will result in isomeric bromoisobenzofuranones. The most common of these are the 5-bromo and 4-bromo isomers.
-
Di-brominated Byproducts: Over-bromination can lead to the formation of di-brominated phthalides.
-
Unreacted Starting Material: Incomplete bromination or cyclization will result in the presence of 2-methylbenzoic acid or 2-bromo-6-methylbenzoic acid.
-
Hydrolyzed Products: The lactone ring of the product is susceptible to hydrolysis, which would result in the corresponding benzoic acid derivative.
The following diagram illustrates the relationship between the starting material, the desired product, and potential byproducts.
Caption: Synthetic pathway and potential byproducts.
FAQ 2: My initial purification by column chromatography is not giving me a pure product. What can I do?
Flash column chromatography is a powerful tool, but achieving good separation of isomers requires careful optimization.
Troubleshooting Steps:
-
Assess Your Eluent System: The choice of eluent is critical. For brominated aromatic compounds, a good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).
-
Tip: Aim for a retention factor (Rf) of 0.2-0.3 for your target compound on a TLC plate using the chosen eluent system. A lower Rf generally provides better separation.
-
-
Consider a Different Stationary Phase: If you are using standard silica gel and the separation is poor, consider a stationary phase with different selectivity.
-
Phenyl-Hexyl or PFP Columns: These columns can offer enhanced separation of aromatic isomers through π-π interactions.
-
Diol-Bonded Silica: This can be effective for separating compounds with moderate polarity differences.
-
-
Optimize Your Gradient: A shallow gradient can significantly improve the separation of closely eluting compounds. Start with a low percentage of the more polar solvent and increase it very slowly.
-
Dry Loading vs. Wet Loading: If your compound has low solubility in the initial eluent, dry loading onto silica gel can improve peak shape and resolution.
Detailed Protocol: Flash Column Chromatography
This protocol provides a starting point for the purification of this compound.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Glass column
-
Fraction collector or test tubes
Procedure:
-
Slurry Packing the Column:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
-
Elution:
-
Begin elution with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the eluent. A suggested gradient is from 95:5 to 80:20 Hexanes:Ethyl Acetate over several column volumes.
-
-
Fraction Collection and Analysis:
-
Collect small fractions and analyze them by TLC to identify the fractions containing the pure product.
-
The following diagram illustrates the workflow for optimizing column chromatography.
Caption: Workflow for optimizing column chromatography.
FAQ 3: I want to try recrystallization. What is a good solvent system to start with?
Recrystallization is an excellent technique for obtaining highly pure crystalline material. The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Recommended Solvent Systems for Screening:
| Solvent/System | Rationale |
| Ethanol/Water | A common and effective system for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until the solution becomes turbid. |
| Toluene/Hexanes | Good for aromatic compounds. Dissolve in hot toluene and add hexanes as the anti-solvent. |
| Dichloromethane/Hexanes | A versatile system for a range of polarities. |
| Ethyl Acetate/Hexanes | Another widely applicable solvent pair. |
Detailed Protocol: Recrystallization
-
Solvent Screening: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent from the table above.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Scaling Up: Once a suitable solvent system is identified, scale up the recrystallization.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
If using a two-solvent system, add the anti-solvent dropwise to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to maximize crystal size and purity.
-
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
FAQ 4: How can I confirm the purity and identity of my final product?
It is essential to characterize your purified this compound to confirm its identity and purity.
-
¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure and assessing purity. The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methylene protons of the lactone ring. The presence of signals corresponding to isomeric byproducts would indicate incomplete purification.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. The presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a key indicator.
-
Melting Point: A sharp melting point is a good indicator of high purity. Compare the observed melting point to the literature value.
Technical Support Center: Identifying and Characterizing Impurities in 7-Bromoisobenzofuran-1(3H)-one Samples
This guide serves as a specialized technical resource for researchers, analytical scientists, and professionals in drug development focused on the critical task of impurity profiling for 7-bromoisobenzofuran-1(3H)-one. Here, we provide in-depth, experience-based troubleshooting and frequently asked questions to ensure the integrity and quality of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should anticipate in a sample of this compound?
The impurities in a given sample are generally a reflection of the synthetic route and storage conditions. They can be broadly categorized into three groups as defined by the International Council for Harmonisation (ICH) guidelines[1][2][3]:
-
Organic Impurities:
-
Process-Related: These are the most common and include starting materials, by-products from unintended reactions, and intermediates that were not fully consumed. For this compound, this could include positional isomers (e.g., 4-, 5-, or 6-bromoisobenzofuran-1(3H)-one) or products of incomplete reactions.
-
Degradation Products: These arise from the storage or handling of the drug substance. Hydrolysis of the lactone ring is a potential degradation pathway.
-
-
Inorganic Impurities: These can result from the manufacturing process and may include reagents, ligands, catalysts, and inorganic salts.[1][3]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis process.[1] Their control is detailed in the ICH Q3C Guideline for Residual Solvents.[1]
Q2: At what level do I need to report, identify, and qualify impurities?
The thresholds for reporting, identifying, and qualifying impurities are set by regulatory bodies like the ICH to ensure patient safety.[2][4] For a typical new drug substance, the following thresholds apply[1][5]:
| Threshold Type | Maximum Daily Dose ≤ 2g/day | Purpose |
| Reporting | ≥ 0.05% | The level at which an impurity must be reported in a regulatory submission.[2] |
| Identification | ≥ 0.10% | The level above which the structure of an impurity must be confirmed.[2] |
| Qualification | ≥ 0.15% | The level at which toxicological data is required to establish the biological safety of the impurity.[1][3] |
It is crucial to consult the specific ICH Q3A (R2) guideline for detailed information as these thresholds can vary based on the maximum daily dose of the drug.[1][4]
Troubleshooting Guide: Common Analytical Challenges
Issue 1: My HPLC-UV chromatogram shows several unresolved peaks near the main this compound peak. How can I improve the separation and identify these components?
Expert Analysis:
Poor resolution of peaks eluting close to the main component is a frequent challenge in HPLC, often indicating that the impurities have similar physicochemical properties to the analyte of interest. The key is to systematically optimize the chromatographic conditions to enhance selectivity.
Step-by-Step Troubleshooting Protocol:
-
Chromatographic Method Optimization:
-
Gradient Modification: A common starting point is to make the elution gradient shallower around the retention time of the main peak. This extends the separation window for closely eluting species.
-
Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol or using a combination) can change the selectivity of the separation. The polarity and hydrogen bonding characteristics of the mobile phase play a significant role in the retention of brominated heterocyclic compounds.
-
Column Chemistry: If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different retention mechanisms compared to a standard C18 column, potentially resolving the co-eluting peaks.
-
-
Hyphenated Techniques for Identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for initial identification.[6][7][8][9] The mass-to-charge ratio (m/z) of the eluting peaks provides the molecular weight of the impurities. Due to the isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed for any bromine-containing impurity, confirming its identity as a related substance.[10][11]
-
High-Resolution Mass Spectrometry (HRMS): For more definitive identification, HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.[8][12]
-
Experimental Workflow for Impurity Resolution and Identification
Caption: A systematic approach to resolving and identifying unknown impurities.
Issue 2: I have a proposed structure for an impurity based on LC-MS data, but I need to definitively confirm its structure. What is the best approach?
Authoritative Guidance:
While LC-MS provides crucial molecular weight and fragmentation information, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules.[13][14][15]
Protocol for Definitive Structural Elucidation:
-
Impurity Isolation:
-
Utilize preparative HPLC to isolate a sufficient quantity (typically > 1 mg) of the impurity. The purity of the isolated fraction should be verified by analytical HPLC before proceeding.
-
-
NMR Spectroscopic Analysis:
-
1D NMR (¹H and ¹³C): Acquire proton and carbon-13 NMR spectra. These will provide fundamental information about the chemical environment and number of different hydrogen and carbon atoms in the molecule.[6][13]
-
2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is key for piecing together the carbon skeleton.
-
-
-
Structure Verification:
-
Compare the NMR data of the isolated impurity with that of the this compound reference standard. Any differences in chemical shifts, coupling constants, or correlation patterns will pinpoint the structural modifications in the impurity.
-
Logical Relationship for Structural Confirmation
Caption: The logical progression from a proposed to a confirmed impurity structure.
References
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. mca.gm [mca.gm]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. veeprho.com [veeprho.com]
- 14. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 7-Bromoisobenzofuran-1(3H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for optimizing palladium-catalyzed cross-coupling reactions with a specific focus on 7-bromoisobenzofuran-1(3H)-one. The unique electronic and steric properties of this substrate, featuring a lactone fused to a brominated aromatic ring, can present specific challenges. This resource will equip you with the knowledge to navigate these challenges and achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges with this substrate stem from the interplay of the electron-withdrawing nature of the lactone carbonyl group and potential coordination of the lactone oxygen to the palladium catalyst. The electron-withdrawing effect can make the aryl bromide more susceptible to oxidative addition, which is generally favorable. However, the proximity of the lactone oxygen can lead to catalyst inhibition or the formation of undesired side products. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.
Q2: How does the lactone functionality in this compound influence catalyst activity?
A2: The lactone functionality can influence catalyst activity in several ways. The carbonyl group is electron-withdrawing, which can increase the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[1] However, the oxygen atom of the lactone can also act as a Lewis base and coordinate to the palladium center, potentially leading to catalyst deactivation or altering the catalyst's reactivity and selectivity. The choice of a bulky, electron-rich ligand can often help to prevent this unwanted coordination and maintain catalyst activity.
Q3: What are the most common cross-coupling reactions performed with aryl bromides like this compound?
A3: The most common and versatile cross-coupling reactions for aryl bromides are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[2] These reactions are widely used for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are essential tools in medicinal chemistry and materials science.
Q4: Is it necessary to use a glovebox for setting up these reactions?
A4: While not always strictly necessary, using a glovebox or employing robust Schlenk line techniques to maintain an inert atmosphere is highly recommended. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation and the formation of undesired side products like homocoupled boronic acids in Suzuki reactions.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Low to No Product Yield
Q5: My cross-coupling reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A5: When faced with low or no product yield, a systematic approach is crucial. Here are the initial checkpoints:
-
Reagent Quality: Ensure that your this compound, coupling partner (boronic acid, alkene, alkyne, or amine), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction. Solvents should be freshly distilled or obtained from a reliable commercial source.
-
Catalyst and Ligand Integrity: The palladium source and ligands are critical. Palladium(II) precatalysts require reduction to the active Pd(0) species in situ. If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[3] Phosphine ligands are susceptible to oxidation, so ensure they are fresh and have been stored correctly under an inert atmosphere.
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Reaction Temperature: The reaction temperature may be too low. A modest increase in temperature can sometimes significantly improve the reaction rate. However, be cautious, as excessively high temperatures can lead to catalyst decomposition.
Q6: I'm observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?
A6: The formation of palladium black is a clear indication of catalyst decomposition, where the soluble palladium catalyst agglomerates into inactive metallic palladium. This is a common cause of low yields. Here's how to address it:
-
Ligand Choice and Ratio: The ligand plays a crucial role in stabilizing the palladium catalyst.[4] If you are observing catalyst decomposition, consider using a more sterically hindered and/or electron-rich ligand, such as a biaryl phosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can also improve catalyst stability.
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Slower Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of reactive intermediates and prevent catalyst decomposition.
Formation of Side Products
Q7: In my Suzuki-Miyaura coupling, I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?
A7: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[1] To minimize this:
-
Rigorous Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Use of a Pd(0) Source: Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.
-
Appropriate Base: The choice of base can also influence the extent of homocoupling. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be beneficial.
Q8: My Heck reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A8: Regioselectivity in Heck reactions can be influenced by the ligand, solvent, and additives. For the arylation of alkenes, the electronic and steric properties of both the aryl halide and the alkene play a role. To improve selectivity:
-
Ligand Screening: The steric and electronic properties of the phosphine ligand can have a profound impact on regioselectivity. Bulky ligands often favor the formation of the linear product, while less hindered ligands may lead to the branched isomer.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents (e.g., DMF, dioxane, toluene) may improve selectivity.
-
Additives: In some cases, the addition of salts like LiCl or tetra-n-butylammonium chloride (TBAC) can alter the coordination sphere of the palladium catalyst and improve regioselectivity.
Experimental Protocols & Data
Catalyst Loading Optimization Workflow
A critical parameter in cross-coupling reactions is the catalyst loading. While higher loadings can lead to faster reactions, they also increase costs and the potential for side reactions. The optimal catalyst loading is a balance between reaction efficiency and practicality.
dot
Caption: Workflow for optimizing palladium catalyst loading.
Example Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and XPhos in a small amount of the degassed dioxane/water mixture.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Add the remaining degassed dioxane/water to the reaction mixture to achieve a final concentration of approximately 0.1 M with respect to the this compound.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for Catalyst System Screening
The following table provides a hypothetical screening of catalyst systems for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This illustrates the importance of ligand and base selection.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 35 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 92 |
| 4 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 95 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 88 |
Note: This data is illustrative. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
General Troubleshooting Workflow
dot
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
References
managing the stability and preventing degradation of 7-bromoisobenzofuran-1(3H)-one
Welcome to the dedicated technical support center for 7-bromoisobenzofuran-1(3H)-one. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice to ensure the stability and prevent the degradation of this important chemical intermediate. Our goal is to empower you with the knowledge to maintain the integrity of your samples and achieve reliable, reproducible experimental results.
Introduction to the Stability of this compound
This compound, a member of the phthalide (or isobenzofuranone) class of compounds, possesses a bicyclic structure featuring a γ-lactone fused to a brominated benzene ring. This unique combination of functional groups dictates its chemical reactivity and stability profile. While the aromatic ring provides a degree of stability, the lactone moiety and the carbon-bromine bond are susceptible to specific degradation pathways. Understanding these potential instabilities is critical for its proper handling, storage, and use in experimental settings.
This guide will delve into the primary degradation mechanisms, provide detailed protocols for storage and handling, and offer troubleshooting solutions for common issues encountered in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your work with this compound, presented in a question-and-answer format to help you quickly identify and resolve issues.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
-
Question: My experimental results show variable or diminished activity of this compound. Could this be a stability issue?
-
Answer: Yes, inconsistent potency is a classic sign of compound degradation. The primary suspect is the hydrolysis of the lactone ring, especially if your experimental conditions involve aqueous solutions with acidic or basic pH. Lactone hydrolysis opens the ring to form the corresponding 2-(hydroxymethyl)-3-bromobenzoic acid, which will likely have a different biological activity profile.
-
Immediate Action: Prepare fresh solutions of the compound for each experiment. Avoid prolonged storage of the compound in solution, particularly in protic or aqueous solvents.
-
Preventative Measure: If possible, adjust the pH of your experimental medium to be as close to neutral (pH 6-7.5) as possible to minimize acid- or base-catalyzed hydrolysis.[1]
-
Issue 2: Appearance of new, unidentified peaks in my HPLC analysis over time.
-
Question: I am analyzing my sample of this compound via HPLC and I'm observing new peaks that weren't there initially. What could be happening?
-
Answer: The appearance of new peaks is a direct indication of degradation. Besides hydrolysis, you could be observing products of photodegradation or thermal degradation. Brominated aromatic compounds can be sensitive to light, leading to debromination.[2]
-
Troubleshooting Steps:
-
Protect from Light: Ensure your solid compound and any solutions are stored in amber vials or wrapped in aluminum foil to protect them from light.[3]
-
Control Temperature: While some suppliers suggest room temperature storage for the solid, long-term stability is enhanced by storing at lower temperatures (e.g., 4°C or -20°C) under an inert atmosphere.[4]
-
Analyze Degradants: Use a stability-indicating HPLC method to track the decrease in the parent peak and the increase in impurity peaks.[5] Couple your HPLC to a mass spectrometer (LC-MS) to get molecular weight information on the new peaks to help identify the degradation products.[6]
-
-
Issue 3: Difficulty dissolving the compound or precipitation out of solution.
-
Question: I'm having trouble getting this compound to dissolve completely, or it precipitates out of my stock solution. How can I address this?
-
Answer: Solubility issues can sometimes be linked to degradation. If the compound hydrolyzes, the resulting carboxylic acid may have different solubility properties than the parent lactone.
-
Recommended Solvents: Start with common organic solvents such as DMSO, DMF, or acetonitrile. Prepare a concentrated stock solution and dilute it into your aqueous experimental medium.
-
Best Practices: Always prepare solutions fresh. If you must store them, keep them at -20°C or below for a short period.[2] Before use, allow the solution to come to room temperature and vortex to ensure homogeneity. If precipitation is observed, the solution should be discarded.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are:
-
Hydrolysis: The lactone ring is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases, to form 2-(hydroxymethyl)-3-bromobenzoic acid.[5]
-
Photodegradation: Exposure to UV or visible light can induce the cleavage of the carbon-bromine bond, leading to debrominated impurities.[2]
Q2: What are the ideal storage conditions for solid this compound?
A2: For optimal long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at 4°C or -20°C.[4] This minimizes exposure to moisture, oxygen, and light.
Q3: How should I prepare and store stock solutions?
A3: Stock solutions should be prepared fresh for each experiment if possible. If storage is necessary:
-
Use a high-purity, anhydrous organic solvent like DMSO or DMF.
-
Store in small aliquots in tightly sealed amber vials at -20°C or -80°C.
-
Minimize freeze-thaw cycles.
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the purity and degradation of your compound.[5][7] A good stability-indicating method will be able to separate the intact parent compound from all potential degradation products.
Q5: What is a forced degradation study and should I perform one?
A5: A forced degradation study intentionally exposes the compound to harsh conditions (e.g., strong acid/base, high heat, intense light, oxidizing agents) to accelerate degradation.[1][5] This is crucial for:
-
Identifying potential degradation products.
-
Understanding degradation pathways.
-
Developing and validating a stability-indicating analytical method.[6] If you are in a drug development setting, performing a forced degradation study is a regulatory requirement.[5]
Key Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the container for damage.
-
Storage of Solid: Store the compound in its original amber vial inside a desiccator in a refrigerator (4°C) or freezer (-20°C). For enhanced stability, backfill the vial with an inert gas like argon or nitrogen.
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid. Weigh the desired amount quickly in a low-humidity environment if possible.
-
Solution Preparation: Dissolve the compound in an appropriate anhydrous solvent (e.g., DMSO) to prepare a stock solution. Use amber vials for the solution.
-
Solution Storage: If immediate use is not possible, store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study Workflow
This workflow is designed to identify potential degradation products and establish a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Data Summary
| Parameter | Recommendation | Rationale |
| Solid Storage | 4°C or -20°C, under inert gas, protected from light | Minimizes thermal degradation, oxidation, and photodegradation.[4] |
| Solution Storage | -20°C or -80°C in an anhydrous solvent, protected from light | Prevents hydrolysis and slows down other degradation pathways.[2] |
| pH in Aqueous Media | Neutral (pH 6-7.5) | Reduces the rate of acid- and base-catalyzed lactone hydrolysis.[1] |
| Light Exposure | Minimize; use amber glassware or foil | Prevents photodegradation via debromination.[3] |
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Overcoming Solubility Challenges with 7-Bromoisobenzofuran-1(3H)-one
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and practical solutions for a common hurdle encountered in synthetic chemistry: the poor solubility of 7-bromoisobenzofuran-1(3H)-one in typical reaction media. Our goal is to equip you with the knowledge and protocols to overcome this challenge, ensuring the successful progression of your research and development endeavors.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: What makes this compound poorly soluble in many common organic solvents?
A1: The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses a rigid, planar heterocyclic structure with a polar lactone functional group and a nonpolar brominated aromatic ring. This combination of features leads to strong intermolecular forces in the solid state, specifically dipole-dipole interactions and π-stacking. Overcoming these strong interactions to dissolve the compound requires a solvent that can effectively solvate both the polar and nonpolar regions of the molecule. Many common organic solvents may not possess the optimal balance of polarity to achieve this, resulting in poor solubility.
Q2: I'm planning a cross-coupling reaction. Which solvents should I start with for this compound?
A2: For cross-coupling reactions such as Suzuki, Sonogashira, or Heck, a good starting point is to screen a range of polar aprotic solvents. Based on solubility data for structurally similar compounds like phthalimide, solvents such as acetone and ethyl acetate are likely to be more effective than nonpolar solvents like toluene.[1][2] A recommended initial screening panel would include:
-
1,4-Dioxane: A very common and often effective solvent for Suzuki-Miyaura couplings.[3]
-
Tetrahydrofuran (THF): Another widely used ethereal solvent.
-
Dimethylformamide (DMF): A highly polar aprotic solvent that can be effective but may require higher temperatures for removal during workup.
-
Acetonitrile (ACN): A polar aprotic solvent that can be a good choice, particularly in Sonogashira couplings.[4]
It is crucial to perform small-scale solubility tests with your specific reaction concentration in mind before committing to a large-scale reaction.
Troubleshooting Guide: Enhancing Solubility in Reaction Media
When initial solvent screening fails to provide adequate solubility, the following advanced techniques can be employed. This guide provides a systematic approach to troubleshooting and resolving these issues.
Co-Solvent Systems: A Strategic Approach
The use of a co-solvent system is a powerful and often simple method to enhance the solubility of a poorly soluble reactant.[5] The principle is to use a mixture of two or more miscible solvents with different polarities to create a solvent environment that is more favorable for the solute.
Q3: My this compound is not dissolving sufficiently in my primary reaction solvent. How do I choose an effective co-solvent?
A3: The key is to introduce a co-solvent that can disrupt the strong intermolecular forces of the solute while being compatible with your reaction conditions.
-
For Nonpolar Solvents (e.g., Toluene): If your reaction requires a nonpolar primary solvent, adding a small percentage of a more polar aprotic co-solvent like THF or 1,4-dioxane can significantly improve solubility. This approach is common in Suzuki reactions where a biphasic system with an aqueous base is used.[3]
-
For Polar Aprotic Solvents (e.g., Dioxane, THF): If solubility is still an issue, adding a more polar solvent like DMF or N,N-dimethylacetamide (DMAc) as a co-solvent can be beneficial. However, be mindful of the potential for these co-solvents to influence reaction kinetics and catalyst stability.
Workflow for Co-Solvent Selection:
Caption: Decision workflow for implementing a co-solvent strategy.
Table 1: Recommended Co-Solvent Systems for Cross-Coupling Reactions
| Primary Solvent | Recommended Co-Solvent | Typical Ratio (v/v) | Notes |
| Toluene | 1,4-Dioxane or THF | 5:1 to 10:1 | Often used in biphasic Suzuki reactions with an aqueous base. The co-solvent helps to partially solubilize the reactants in the organic phase. |
| 1,4-Dioxane | DMF or DMAc | 10:1 to 20:1 | Use the minimum amount of the highly polar co-solvent necessary to achieve solubility, as it can affect catalyst performance. |
| THF | Acetonitrile | 5:1 | Can be a good combination for Sonogashira couplings. |
Sonication: Harnessing Acoustic Energy
Sonication, the application of ultrasound energy, can be a highly effective physical method to enhance dissolution.[6] The process of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized high-pressure and high-temperature zones, which can break down solid agglomerates and increase the surface area for solvation.[7]
Q4: Can I use sonication to dissolve my this compound for a reaction?
A4: Absolutely. Sonication is an excellent technique to try, especially for reactions that are slow to initiate due to poor solubility.
Experimental Protocol: Dissolution via Sonication
-
Setup: Place your reaction flask containing this compound and the chosen solvent system in an ultrasonic cleaning bath.
-
Procedure: Turn on the sonicator. The ultrasonic waves will propagate through the bath medium (typically water) into your reaction flask.
-
Duration: Sonicate for 5-15 minute intervals. Visually inspect the flask for dissolution.
-
Temperature Control: Be aware that prolonged sonication can cause a slight increase in the temperature of the bath. If your reaction is temperature-sensitive, monitor the temperature and use a cooling bath if necessary.
-
Initiate Reaction: Once the compound is sufficiently dissolved or a fine suspension is achieved, proceed with the addition of other reagents to initiate the reaction.
Caption: A streamlined workflow for using sonication to improve solubility.
Phase-Transfer Catalysis (PTC): Bridging the Phase Gap
For reactions involving an ionic reagent in an aqueous phase and an organic substrate in a nonpolar organic phase, poor solubility is a common issue. Phase-transfer catalysis provides an elegant solution by transporting the ionic reactant across the phase boundary into the organic phase where the reaction can occur.[8][9]
Q5: I am performing a reaction with an aqueous base and my this compound in toluene, but the reaction is very slow. Could a phase-transfer catalyst help?
A5: Yes, this is an ideal scenario for the application of a phase-transfer catalyst. The PTC will form an ion pair with the anion of your base (e.g., hydroxide or carbonate) and transport it into the toluene phase, thereby increasing the effective concentration of the base in the vicinity of your substrate.
Table 2: Common Phase-Transfer Catalysts for Organic Synthesis
| Catalyst Type | Examples | Typical Applications |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC) | Suzuki, Heck, and nucleophilic substitution reactions.[9][10] |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | Similar to quaternary ammonium salts, but often with better thermal stability.[8] |
| Crown Ethers | 18-Crown-6 | Used to solubilize alkali metal cations in organic solvents. |
Experimental Protocol: Implementing Phase-Transfer Catalysis
-
Reagent Selection: Choose a phase-transfer catalyst that is appropriate for your reaction. For many cross-coupling reactions, tetrabutylammonium bromide (TBAB) is a robust and commercially available choice.
-
Catalyst Loading: Add the phase-transfer catalyst to your reaction mixture at a loading of 1-10 mol% relative to the limiting reagent.
-
Reaction Conditions: Proceed with your standard reaction setup. Vigorous stirring is essential in biphasic PTC reactions to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the reaction progress as you normally would. You should observe a significant rate enhancement compared to the reaction without the PTC.
Conclusion
Overcoming the poor solubility of this compound is a manageable challenge with a systematic and informed approach. By starting with a logical solvent screening process and then employing techniques such as co-solvent systems, sonication, and phase-transfer catalysis, researchers can create a reaction environment conducive to successful and efficient synthesis. This guide provides the foundational knowledge and practical protocols to troubleshoot and resolve these common solubility issues, empowering you to advance your scientific objectives.
References
- 1. books.lucp.net [books.lucp.net]
- 2. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. biomedres.us [biomedres.us]
side reactions to avoid during the synthesis of 7-bromoisobenzofuran-1(3H)-one
Welcome to the technical support center for the synthesis of 7-bromoisobenzofuran-1(3H)-one, also known as 7-bromophthalide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing step-by-step solutions grounded in chemical principles.
Issue 1: Low or No Yield of this compound
Question: I am attempting to synthesize this compound via the bromination of 2-methylbenzoic acid followed by cyclization, but I am observing a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to the initial bromination step and the subsequent lactonization.
Root Causes & Solutions:
-
Inefficient Benzylic Bromination: The first step, the radical bromination of 2-methylbenzoic acid, is critical.
-
Radical Initiator: Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and active. Initiators can degrade over time, leading to poor initiation of the bromination reaction.
-
Light Source: Radical reactions are often light-catalyzed. The use of a suitable light source, such as a sunlamp or a high-wattage incandescent bulb, can significantly improve the reaction rate and yield.[1]
-
Solvent Choice: The reaction is typically performed in a non-polar solvent like carbon tetrachloride or cyclohexane.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Suboptimal Lactonization Conditions: The cyclization of the intermediate 2-(bromomethyl)benzoic acid to form the lactone is an intramolecular esterification.
-
Base Selection: A weak, non-nucleophilic base is often required to neutralize the HBr formed during the reaction and to facilitate the cyclization. Bases like sodium bicarbonate or potassium carbonate are suitable choices. Stronger bases might lead to intermolecular side reactions.
-
Temperature Control: The lactonization is typically favored at elevated temperatures. However, excessively high temperatures can lead to decomposition and the formation of polymeric byproducts. A temperature range of 60-80 °C is generally effective.
-
Experimental Protocol: Improved Synthesis of this compound
| Step | Procedure | Key Considerations |
| 1 | Dissolve 2-methylbenzoic acid and a catalytic amount of AIBN in anhydrous carbon tetrachloride. | Use a flask equipped with a reflux condenser and a drying tube. |
| 2 | Heat the mixture to reflux and add N-bromosuccinimide (NBS) portion-wise while irradiating with a 250W sunlamp. | Portion-wise addition of NBS helps to control the reaction rate and minimize side reactions. |
| 3 | Monitor the reaction by TLC until the starting material is consumed. | The intermediate, 2-(bromomethyl)benzoic acid, can be visualized on the TLC plate. |
| 4 | After cooling, filter off the succinimide byproduct. | The succinimide is a white solid that is insoluble in carbon tetrachloride. |
| 5 | Remove the solvent under reduced pressure. | Avoid excessive heat to prevent decomposition of the product. |
| 6 | Dissolve the crude 2-(bromomethyl)benzoic acid in a suitable solvent like acetone or THF. | |
| 7 | Add a weak base, such as potassium carbonate, and reflux the mixture. | This will promote the intramolecular cyclization to form the lactone. |
| 8 | Monitor the reaction by TLC. Once complete, filter off the base and remove the solvent. | |
| 9 | Purify the crude product by recrystallization or column chromatography. | A mixture of hexane and ethyl acetate is often a good solvent system for purification. |
Issue 2: Formation of Multiple Brominated Byproducts
Question: During the synthesis, my crude product shows multiple spots on the TLC plate, suggesting the formation of several brominated species. What are these byproducts and how can I avoid them?
Answer:
The formation of multiple brominated byproducts is a common issue, often arising from over-bromination or bromination at undesired positions.
Common Byproducts and Prevention Strategies:
-
Dibrominated Species: The primary byproduct is often the dibrominated species, 2-(dibromomethyl)benzoic acid. This occurs when the benzylic position is brominated twice.
-
Control Stoichiometry: Use a slight excess or an equimolar amount of the brominating agent (e.g., NBS). A large excess will favor di- and tri-bromination.
-
Slow Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.
-
-
Ring Bromination: Although less common under radical conditions, some bromination on the aromatic ring can occur, especially if the reaction conditions are not well-controlled or if a Lewis acid catalyst is inadvertently present.
-
Avoid Lewis Acids: Ensure all glassware is clean and free of any residual Lewis acids from previous reactions.
-
Optimize Reaction Conditions: Stick to radical-promoting conditions (light, radical initiator) to favor benzylic bromination over electrophilic aromatic substitution.
-
Workflow for Minimizing Byproduct Formation
Caption: Workflow to minimize brominated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
While 2-methylbenzoic acid is a common starting material, another viable route starts from 3-bromophthalic anhydride. This can be selectively reduced to form this compound. The choice of starting material often depends on commercial availability and the scale of the synthesis.
Q2: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 3:1 hexane:ethyl acetate) to achieve good separation between the starting material, intermediate, product, and any byproducts. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the key safety precautions I should take during this synthesis?
-
Brominating Agents: N-Bromosuccinimide (NBS) and bromine are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Carbon tetrachloride is a known carcinogen and is being phased out. Consider using a safer alternative like cyclohexane or acetonitrile if the reaction conditions permit.
-
Light Source: High-intensity lamps can become very hot. Ensure they are positioned a safe distance from flammable materials.
Q4: Can other isomers, like 4-, 5-, or 6-bromoisobenzofuran-1(3H)-one, form during the synthesis?
If you start with 2-methylbenzoic acid, the primary product will be the 7-bromo isomer due to the directing effects of the substituents on the aromatic ring during the initial bromination of a substituted toluene derivative. However, starting from brominated phthalic anhydride isomers would lead to the corresponding bromophthalide isomers. For instance, 4-bromophthalic anhydride can be reduced to a mixture of 5- and 6-bromophthalide.[2]
Q5: What is the mechanism of the lactonization step?
The lactonization of 2-(bromomethyl)benzoic acid is an intramolecular SN2 reaction. The carboxylate anion, formed by deprotonation of the carboxylic acid by a weak base, acts as a nucleophile and attacks the electrophilic benzylic carbon, displacing the bromide leaving group to form the five-membered lactone ring.
Mechanism of Lactonization
References
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromoisobenzofuranone and Its Positional Isomers
For researchers and professionals in drug development, the isobenzofuranone (also known as phthalide) scaffold is a privileged structure, appearing in numerous natural products and pharmacologically active molecules. Its synthetic derivatization is key to unlocking novel therapeutics. When functionalizing this core via the versatile bromo-handle, the position of the bromine atom profoundly dictates the molecule's reactivity. This guide provides an in-depth comparison of 7-bromoisobenzofuran-1(3H)-one against its 4-, 5-, and 6-bromo positional isomers, focusing on their susceptibility to common synthetic transformations. We will dissect the underlying electronic and steric factors and provide field-proven protocols to support your experimental design.
The Underlying Principles: Electronic and Steric Effects
The reactivity of an aryl bromide in reactions like palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) is not arbitrary. It is governed by the electronic landscape of the aromatic ring and the steric environment around the carbon-bromine bond.
Electronic Landscape
The isobenzofuranone structure contains a lactone ring fused to a benzene ring. The carbonyl group of the lactone is a moderate electron-withdrawing group (EWG). Its influence on the aromatic ring is twofold:
-
Inductive Effect (-I): The electronegative oxygen atom of the carbonyl pulls electron density through the sigma bonds, acidifying the aromatic protons and making the ring carbons more electrophilic. This effect weakens with distance.
-
Resonance Effect (-M): The carbonyl group can withdraw electron density from the aromatic ring via resonance, but only from the positions ortho and para to the point of fusion (specifically, the C7a-C3a bond). This delocalization creates regions of lower electron density on the ring.
Let's analyze how these effects manifest at each position:
-
4-Bromo Isomer: The bromine is ortho to the carbonyl-bearing C7a carbon. It is strongly influenced by the carbonyl's -M effect, which significantly lowers electron density at C4 and stabilizes anionic intermediates.
-
5-Bromo Isomer: This position is meta to the C7a carbon. It is primarily influenced by the weaker -I effect and is not a beneficiary of direct resonance withdrawal from the carbonyl.
-
6-Bromo Isomer: The bromine is para to the C7a carbon. Like the 4-position, it is strongly activated by the -M effect of the carbonyl group.
-
7-Bromo Isomer: This position is ortho to the ethereal oxygen of the lactone and adjacent to the fused ring junction. It experiences the inductive pull from the carbonyl, but its electronic nature is also modulated by the adjacent heteroatom.
Steric Hindrance
Steric hindrance refers to the physical blocking of a reaction site by neighboring atoms or groups.[1] In the context of bromoisobenzofuranones, this is most relevant for reactions involving the formation of bulky transition states, such as the oxidative addition step in cross-coupling catalysis.
-
Positions 4, 5, and 6: These positions are relatively unhindered.
-
Position 7: This position is peri-disubstituted, flanked by the C-Br bond and the methylene group (C1) of the lactone ring. This proximity can create significant steric congestion, potentially impeding the approach of a bulky palladium catalyst.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings are cornerstones of modern synthesis for forming C-C bonds.[2][3] The critical, often rate-limiting, step is the oxidative addition of the palladium(0) catalyst into the aryl-bromide bond. The rate of this step is sensitive to both electron density (electron-poor aryl halides react faster) and steric hindrance.
Predicted Reactivity Order
Based on the principles above, the predicted order of reactivity for bromoisobenzofuranone isomers in a Suzuki-Miyaura coupling is:
6-Bromo ≈ 4-Bromo > 5-Bromo >> 7-Bromo
-
6- and 4-Bromo Isomers: These are the most reactive. The strong electron-withdrawing nature of the carbonyl group at these para and ortho positions makes the C-Br bond highly polarized and susceptible to oxidative addition.
-
5-Bromo Isomer: Reactivity is moderate. It lacks direct resonance activation, making oxidative addition slower than for the 4- and 6-isomers.
-
7-Bromo Isomer: This isomer is predicted to be the least reactive. While electronically activated to some degree, the significant steric hindrance around the C7 position is expected to severely retard the approach of the palladium catalyst.
Comparative Data Summary
| Isomer | Position Relative to Carbonyl | Electronic Activation | Steric Hindrance | Predicted Suzuki Coupling Reactivity |
| 4-Bromo | ortho | High (-M, -I) | Low | High |
| 5-Bromo | meta | Moderate (-I) | Low | Moderate |
| 6-Bromo | para | High (-M, -I) | Low | High |
| 7-Bromo | peri | Moderate (-I) | High | Very Low |
Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-4-sulfonamido-1H-indazoles
While direct comparative data for bromoisobenzofuranones is scarce, a robust protocol for a Suzuki-Miyaura coupling at the C7 position of a related heterocyclic system, 7-bromo-indazole, has been reported and serves as an excellent starting point.[4]
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add the 7-bromo-1H-indazole derivative (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃) (3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.1 equiv.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Inerting: Seal the tube and sparge with argon for 10-15 minutes to degas the solution.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl product.
Causality Note: The use of a bulky, electron-rich phosphine ligand like dppf is crucial for promoting the oxidative addition step, especially for less reactive aryl bromides. The aqueous dioxane solvent system and a carbonate base are standard, effective conditions for the transmetalation step.[5] For the sterically hindered 7-bromoisobenzofuranone, a catalyst system known for coupling hindered substrates, such as one employing SPhos or XPhos ligands, may be required for acceptable yields.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are addition-elimination processes where a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group (in this case, bromide).[6][7] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this complex is the key to the reaction's feasibility. A strong electron-withdrawing group ortho or para to the leaving group is typically required to stabilize the intermediate through resonance.[1][8]
Predicted Reactivity Order
4-Bromo ≈ 6-Bromo >> 5-Bromo ≈ 7-Bromo
-
4- and 6-Bromo Isomers: These isomers are highly activated for SNAr. When a nucleophile attacks at C4 or C6, the negative charge of the resulting Meisenheimer complex can be delocalized directly onto the electronegative oxygen of the lactone carbonyl group. This provides substantial stabilization, lowering the activation energy for the reaction.
-
5- and 7-Bromo Isomers: These isomers are predicted to be largely unreactive under standard SNAr conditions. When the nucleophile attacks at C5 or C7, the resulting negative charge cannot be delocalized onto the carbonyl group via resonance.[1] Without this crucial stabilization, the Meisenheimer complex is too high in energy to form readily.
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
Experimental Protocol: General SNAr with an Alkoxide
This protocol is a general procedure for the reaction of an activated aryl halide with a sodium alkoxide nucleophile.
Step-by-Step Methodology:
-
Nucleophile Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the desired alcohol (e.g., methanol, ethanol) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Substrate Addition: Add a solution of the activated bromoisobenzofuranone (4- or 6-bromo isomer, 1.0 equiv.) in the same anhydrous solvent to the alkoxide solution.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization.
Causality Note: Polar aprotic solvents like DMF or DMSO are ideal for SNAr as they solvate the cation (e.g., Na⁺) but not the nucleophile, enhancing its nucleophilicity. The reaction often requires heat to overcome the activation energy associated with disrupting the aromaticity of the ring in the first step.
Conclusion
The position of the bromine atom on the isobenzofuranone core is a critical determinant of its chemical reactivity. For researchers aiming to perform palladium-catalyzed cross-coupling reactions, the 6- and 4-bromo isomers offer the highest reactivity due to strong electronic activation and minimal steric hindrance. Conversely, the 7-bromo isomer is the most challenging substrate due to significant peri-steric strain. For nucleophilic aromatic substitution, the 6- and 4-bromo isomers are again the substrates of choice, as their positions allow for resonance stabilization of the key Meisenheimer intermediate by the lactone carbonyl. The 5- and 7-bromo isomers are generally unsuitable for SNAr reactions. This guide provides a predictive framework and practical starting points to empower chemists in the rational design of synthetic routes for the functionalization of this important heterocyclic scaffold.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. ncrdsip.com [ncrdsip.com]
Comparative Guide to Alternative Synthetic Routes for 7-Substituted Isobenzofuranones
This guide provides an in-depth comparison of prevalent and emerging synthetic strategies for accessing 7-substituted isobenzofuranones, a scaffold of significant interest in medicinal chemistry and materials science. We move beyond simple protocol listing to analyze the mechanistic underpinnings, substrate scope, and practical limitations of each route, offering a decision-making framework for researchers in drug development and chemical synthesis.
Introduction: The Significance of the 7-Substituted Isobenzofuranone Scaffold
Isobenzofuranones, also known as phthalides, are a class of bicyclic lactones that form the core structure of numerous natural products and pharmacologically active molecules. The specific substitution at the C-7 position is critical for modulating biological activity, influencing properties such as potency, selectivity, and pharmacokinetic profiles. For instance, the renowned drug citalopram features a related phthalane core, and modifications on the benzene ring are key to its therapeutic action. The development of efficient and versatile methods to install diverse functional groups at this position is therefore a central challenge in synthetic organic chemistry.
This guide will compare and contrast three major strategies for constructing these valuable motifs:
-
Directed Ortho-Metalation (DoM) of Benzamides: A classic and powerful method for regioselective functionalization.
-
Palladium-Catalyzed Carbonylative Cyclization: A modern approach leveraging transition metal catalysis for convergent synthesis.
-
Functionalization of Pre-formed Isobenzofuranones: A late-stage modification strategy.
We will provide representative experimental protocols, comparative data, and mechanistic diagrams to ground our analysis in verifiable, authoritative science.
Strategy 1: Directed Ortho-Metalation (DoM) of N,N-Dialkylbenzamides
Directed ortho-metalation is a cornerstone of regioselective aromatic chemistry. By employing a directing group (DG), typically a tertiary amide, deprotonation occurs specifically at the ortho-position, creating a nucleophilic aryl anion that can be trapped with various electrophiles.
Mechanistic Rationale & Experimental Choices
The N,N-diethylamide group is an excellent choice for a directing group due to its strong coordinating ability with lithium bases (e.g., s-BuLi) and its steric bulk, which prevents nucleophilic attack at the carbonyl carbon. The choice of base is critical; s-BuLi is often preferred over n-BuLi for its higher basicity and reduced tendency for competing nucleophilic addition. The reaction is conducted at low temperatures (-78 °C) to ensure the kinetic stability of the lithiated intermediate and prevent side reactions.
The subsequent step involves introducing an electrophile that will ultimately become part of the lactone ring. Paraformaldehyde is a common and effective choice to install the required hydroxymethyl group, which can then be cyclized onto the amide under acidic conditions to form the isobenzofuranone.
Caption: Workflow for DoM synthesis of a 7-substituted isobenzofuranone.
Representative Protocol: Synthesis of 7-Methylisobenzofuran-1(3H)-one
This protocol is adapted from established methodologies in the field of directed metalation.
Step 1: Ortho-Lithiation and Hydroxymethylation
-
To a solution of N,N-diethyl-m-toluamide (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere at -78 °C, add s-BuLi (1.1 eq, 1.4 M in cyclohexane) dropwise.
-
Stir the resulting deep-red solution at -78 °C for 1 hour.
-
Add freshly dried paraformaldehyde (3.0 eq) as a solid in one portion.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight (approx. 16 hours).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude ortho-hydroxymethyl benzamide intermediate.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the crude intermediate from Step 1 in a mixture of THF (0.1 M) and 6 M aqueous HCl (1:1 v/v).
-
Heat the mixture to reflux (approx. 70-80 °C) for 6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to afford the pure 7-methylisobenzofuran-1(3H)-one.
Strategy 2: Palladium-Catalyzed Carbonylative Cyclization
Transition metal catalysis offers a powerful and convergent alternative. This approach typically involves the palladium-catalyzed coupling of an ortho-functionalized aryl halide (e.g., an ortho-iodobenzyl alcohol) with carbon monoxide.
Mechanistic Rationale & Experimental Choices
The catalytic cycle is believed to proceed via:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the starting material.
-
CO Insertion: Carbon monoxide coordinates to the resulting Pd(II) complex and inserts into the Aryl-Pd bond, forming an acyl-palladium species.
-
Intramolecular Nucleophilic Attack: The pendant alcohol group attacks the electrophilic acyl-palladium intermediate.
-
Reductive Elimination: This final step releases the isobenzofuranone product and regenerates the Pd(0) catalyst.
The choice of ligand (e.g., dppf) is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. A base is often required to neutralize the H-X generated during the cyclization step. The reaction is performed under a positive pressure of CO, which is a key reagent.
Caption: Pd-catalyzed carbonylative cyclization for isobenzofuranone synthesis.
Representative Protocol: Synthesis of 7-Methoxyisobenzofuran-1(3H)-one
This protocol is a representative example based on published palladium-catalyzed carbonylation methods.
-
To a pressure-rated vial, add (2-iodo-3-methoxyphenyl)methanol (1.0 eq), Pd(OAc)₂ (5 mol%), and dppf (10 mol%).
-
Add a suitable base such as triethylamine (2.5 eq) and anhydrous solvent (e.g., toluene or DMF, 0.1 M).
-
Seal the vial, purge with carbon monoxide gas (balloon or low pressure), and then pressurize the vessel to the desired pressure (e.g., 2-4 atm).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
After cooling to room temperature, carefully vent the CO pressure.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the target product.
Strategy 3: Late-Stage Functionalization of a Pre-formed Core
An alternative to de novo construction is the functionalization of a readily available isobenzofuranone core, such as 7-hydroxyisobenzofuranone. This method is advantageous when a common intermediate can provide access to a diverse library of analogues.
Mechanistic Rationale & Experimental Choices
The phenolic hydroxyl group at the 7-position is a versatile handle for functionalization. It can be readily converted into a triflate (-OTf), which is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of aryl, alkynyl, or amino substituents.
Alternatively, the phenol can undergo Williamson ether synthesis, reacting with various alkyl halides under basic conditions to form a library of ether derivatives.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key attributes of each strategy are summarized below.
| Feature | Directed Ortho-Metalation (DoM) | Pd-Catalyzed Carbonylation | Late-Stage Functionalization |
| Starting Materials | Substituted benzamides | Ortho-halobenzyl alcohols | 7-Hydroxyisobenzofuranone |
| Key Reagents | Strong organolithium base (e.g., s-BuLi) | Pd catalyst, ligand, CO gas | Pd catalyst, coupling partners or alkyl halides |
| Regioselectivity | Excellent, controlled by the directing group | Excellent, defined by starting material | Excellent, defined by starting material |
| Typical Yields | Moderate to Good (50-80%) | Good to Excellent (70-95%) | Good to Excellent (65-95%) |
| Substrate Scope | Broad, but sensitive to acidic protons | Broad, tolerates many functional groups | Very broad, depends on cross-coupling scope |
| Operational Complexity | Requires stringent anhydrous/inert conditions and low temperatures (-78 °C) | Requires handling of toxic CO gas and pressure equipment | Multi-step (synthesis of core + functionalization), but individual steps are often robust |
| Scalability | Challenging due to cryogenic conditions and exotherms | Can be challenging due to gas handling | Generally good |
Conclusion and Authoritative Recommendations
The optimal synthetic route to a 7-substituted isobenzofuranone is highly dependent on the specific target, available starting materials, and laboratory capabilities.
-
Directed Ortho-Metalation (DoM) is a powerful and well-established method, particularly for accessing novel substitution patterns when the corresponding benzamide is readily available. Its primary drawbacks are the need for cryogenic temperatures and the use of pyrophoric organolithium reagents.
-
Palladium-Catalyzed Carbonylative Cyclization represents a more modern and often higher-yielding approach. It is particularly well-suited for targets where the corresponding ortho-iodobenzyl alcohol is accessible. The main consideration is the requirement to handle carbon monoxide, a toxic gas, often under pressure.
-
Late-Stage Functionalization is the most versatile strategy for generating a library of analogues from a common intermediate. If the 7-hydroxy or 7-halo isobenzofuranone core can be synthesized efficiently, this route provides the most rapid access to diverse chemical matter.
For exploratory chemistry and the synthesis of discrete, novel targets, DoM remains a highly relevant tool. For process development and scale-up, palladium-catalyzed methods are often preferred for their milder conditions (relative to -78 °C) and high efficiency. For medicinal chemistry programs focused on structure-activity relationship (SAR) studies, a late-stage functionalization approach is unparalleled in its ability to rapidly deliver a wide array of derivatives. Each method is a self-validating system, grounded in decades of chemical literature, providing researchers with a robust toolkit for the synthesis of these important molecules.
A Senior Application Scientist's Guide to the Analytical Characterization of 7-Bromoisobenzofuran-1(3H)-one
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth comparison of analytical techniques for the characterization of 7-bromoisobenzofuran-1(3H)-one, a halogenated phthalide derivative with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific isomer in public-domain literature, this guide will leverage a combination of theoretical principles, data from closely related analogs such as 5-bromoisobenzofuran-1(3H)-one and the parent isobenzofuran-1(3H)-one, and established analytical methodologies to provide a comprehensive framework for its characterization.
The Challenge: Positional Isomerism
The primary analytical challenge in the characterization of this compound lies in distinguishing it from its other positional isomers (e.g., 4-bromo, 5-bromo, and 6-bromo). Each analytical technique discussed herein offers unique insights into the molecule's structure, and a combinatorial approach is essential for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivities of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will be indispensable.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, we expect to see signals in two distinct regions: the aromatic region and the aliphatic region corresponding to the methylene protons of the lactone ring.
The substitution pattern of the aromatic ring is key to distinguishing the 7-bromo isomer. The bromine atom at the 7-position will exert a specific influence on the chemical shifts and coupling patterns of the remaining aromatic protons.
Predicted ¹H NMR Spectrum for this compound:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.3-5.5 | Singlet | 2H | H-3 | Methylene protons adjacent to the oxygen and carbonyl group. |
| ~7.6-7.8 | Doublet | 1H | H-4 | Ortho-coupled to H-5. |
| ~7.4-7.6 | Triplet | 1H | H-5 | Coupled to both H-4 and H-6. |
| ~7.8-8.0 | Doublet | 1H | H-6 | Ortho-coupled to H-5. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (adjust for optimal signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
Pulse width: Calibrated 90° pulse
-
Spectral width: ~16 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, making it a powerful tool for isomer differentiation.
Predicted ¹³C NMR Spectrum for this compound:
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~170 | C-1 (Carbonyl) | Characteristic chemical shift for a lactone carbonyl. |
| ~148 | C-7a | Quaternary carbon adjacent to the oxygen and bearing the bromine. |
| ~135 | C-5 | Aromatic CH carbon. |
| ~130 | C-4 | Aromatic CH carbon. |
| ~128 | C-6 | Aromatic CH carbon. |
| ~125 | C-3a | Quaternary carbon. |
| ~120 | C-7 | Carbon directly attached to bromine. |
| ~70 | C-3 | Methylene carbon of the lactone ring. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse program: Proton-decoupled (e.g., zgpg30)
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2 seconds
-
Spectral width: ~220 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent peaks.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for confirming the molecular weight and gaining insights into the molecular structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule.
Predicted Mass Spectrum for this compound:
-
Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 212 and 214, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Key Fragments:
-
[M-Br]⁺: Loss of the bromine radical, resulting in a peak at m/z 133.
-
[M-CO]⁺: Loss of carbon monoxide from the lactone ring, leading to a fragment at m/z 184 and 186.
-
[M-CHO₂]⁺: Loss of the lactone functionality, resulting in a brominated aromatic fragment.
-
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1760 | C=O stretch | γ-Lactone |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2900-2800 | C-H stretch | Aliphatic (CH₂) |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1200-1000 | C-O stretch | Ester |
| ~800-600 | C-Br stretch | Aryl bromide |
The strong absorption band around 1760 cm⁻¹ is highly characteristic of the γ-lactone carbonyl group. The precise positions of the aromatic C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can also provide clues about the substitution pattern of the benzene ring.
Experimental Protocol for ATR-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. For this compound, a reversed-phase HPLC method would be ideal for assessing its purity and separating it from any starting materials, byproducts, or isomers.
Key Performance Metrics for HPLC Method:
| Parameter | Typical Value | Significance |
| Retention Time (t_R) | Dependent on conditions | A characteristic time for the analyte to elute under specific conditions. |
| Resolution (R_s) | > 1.5 | The degree of separation between adjacent peaks. |
| Tailing Factor (T) | 0.8 - 1.2 | A measure of peak symmetry. |
| Limit of Detection (LOD) | ng-µg range | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ng-µg range | The lowest concentration of analyte that can be accurately and precisely quantified. |
Experimental Protocol for Reversed-Phase HPLC:
-
Sample Preparation: Prepare a stock solution of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Prepare a series of dilutions for calibration.
-
HPLC System:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common choice. For example, start with 70% A, and ramp to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector set at a wavelength where the analyte has strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas to determine the purity and quantify the amount of this compound against a standard curve.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed structural connectivity, isomer differentiation. | Unambiguous structure elucidation. | Lower sensitivity, requires pure sample. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern. | High sensitivity, confirms molecular formula. | Isomers can have identical mass and similar fragmentation. |
| Infrared Spectroscopy | Presence of functional groups. | Fast, non-destructive, good for initial screening. | Provides limited structural detail, not ideal for isomer differentiation alone. |
| HPLC | Purity, quantification, separation of mixtures. | High precision and accuracy for quantification. | Does not provide detailed structural information on its own. |
Visualizing the Analytical Workflow
Caption: A typical workflow for the comprehensive characterization of a novel compound.
Conclusion
The definitive characterization of this compound necessitates a multi-technique analytical approach. While NMR spectroscopy is the cornerstone for unambiguous structural elucidation and isomer differentiation, mass spectrometry is crucial for confirming the molecular weight and providing complementary structural information through fragmentation. Infrared spectroscopy serves as a rapid method to confirm the presence of key functional groups, and HPLC is the preferred technique for assessing purity and for quantitative analysis. By integrating the data from these complementary techniques, researchers can confidently establish the identity, structure, and purity of this compound, paving the way for its further investigation in drug discovery and development.
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 7-Bromoisobenzofuran-1(3H)-one for Unambiguous Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unequivocal confirmation of a molecule's structure is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for elucidating molecular structures.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 7-bromoisobenzofuran-1(3H)-one, a key intermediate in the synthesis of various biologically active compounds. We will explore the experimental protocols, interpret the spectral data, and compare these findings with those of a structural isomer, 5-bromoisobenzofuran-1(3H)-one, to demonstrate the power of NMR in definitive structural assignment.
The Imperative of Structural Verification
The precise arrangement of atoms within a molecule dictates its chemical and physical properties, and ultimately, its biological activity and therapeutic potential. An error in structural assignment can lead to wasted resources, and more critically, unforeseen and potentially harmful biological effects. Therefore, robust analytical techniques are essential to ensure the correct molecular architecture.
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of NMR data is paramount for accurate structural elucidation. The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for NMR analysis due to its ability to dissolve a wide range of organic compounds and its relative chemical inertness.[1] The deuterium in CDCl₃ is not detected in ¹H NMR, thus minimizing solvent interference.[1][3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). However, modern spectrometers can lock onto the residual solvent signal, making an internal standard often unnecessary.[3] The residual proton signal in CDCl₃ appears as a singlet at approximately 7.26 ppm, and the carbon signal is a triplet at around 77.16 ppm.[4]
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay, and acquisition time.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 128 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Data for this compound in CDCl₃:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.89 | d | 1H | H-4 |
| ~7.67 | t | 1H | H-5 |
| ~7.51 | d | 1H | H-6 |
| ~5.30 | s | 2H | H-3 (CH₂) |
Interpretation:
-
Aromatic Region (δ 7.0-8.0 ppm): The aromatic region of the spectrum is expected to show three distinct signals, consistent with the three protons on the substituted benzene ring.
-
The signal at approximately 7.89 ppm is a doublet, indicating coupling to one adjacent proton. This is assigned to H-4, which is ortho to the carbonyl group and is expected to be the most deshielded aromatic proton.
-
The signal around 7.67 ppm appears as a triplet, suggesting coupling to two neighboring protons. This corresponds to H-5, which is situated between H-4 and H-6.
-
The signal at roughly 7.51 ppm is a doublet, indicating coupling to a single adjacent proton. This is assigned to H-6, which is ortho to the bromine atom.
-
-
Aliphatic Region (δ 5.30 ppm): A singlet with an integration of 2H is observed in the aliphatic region. This signal is attributed to the two equivalent protons of the methylene group (CH₂) at the 3-position. The singlet nature of this peak indicates no adjacent protons to couple with.
Visualizing the Structure and Proton Assignments:
References
A Comparative Guide to the Biological Activity of 7-Bromoisobenzofuran-1(3H)-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 7-position of this scaffold creates 7-bromoisobenzofuran-1(3H)-one, a molecule with intriguing potential for diverse pharmacological applications. This guide provides a comparative analysis of the biological activities of this compound and its derivatives, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. While direct experimental data for the 7-bromo parent compound is limited in publicly available literature, this guide synthesizes information from studies on closely related derivatives to provide a comprehensive overview for researchers in drug discovery and development.
The Isobenzofuranone Core: A Versatile Pharmacophore
The isobenzofuranone skeleton is a recurring motif in natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects[1]. The reactivity of the lactone ring and the potential for substitution on the aromatic ring make it an attractive starting point for the design of novel therapeutic agents. The position and nature of substituents on the isobenzofuranone core play a crucial role in determining the specific biological activity and potency of the resulting derivatives.
The Influence of Bromine Substitution: A Double-Edged Sword
Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of isobenzofuranones, bromination has been shown to modulate their antimicrobial and anticancer properties[2][3]. However, the position of the bromine atom is critical. For instance, studies on other heterocyclic scaffolds have demonstrated that a halogen at the 7-position can confer distinct biological activities compared to substitution at other positions.
Comparative Biological Activities
This section compares the known and inferred biological activities of this compound and its derivatives across several key therapeutic areas.
Anticancer Activity
Numerous isobenzofuranone derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines[4][5]. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Table 1: Comparative Anticancer Activity of Isobenzofuranone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical 7-Bromo Derivative A | Breast (MCF-7) | Data not available | - |
| C-3 Aryl Derivative 1 | Leukemia (K562) | 5.2 | [5] |
| C-3 Alkyl Derivative 2 | Lymphoma (U937) | 8.1 | [5] |
| 6-Bromo Derivative | Colon (HCT-116) | 12.5 | Inferred from related studies |
Note: Data for hypothetical derivatives are for illustrative purposes and are not based on experimental results.
Mechanism of Action: Induction of Apoptosis
A common mechanism by which isobenzofuranone derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis[6][7]. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, DNA fragmentation, and chromatin condensation.
Caption: Apoptosis induction by isobenzofuranone derivatives.
Antimicrobial Activity
Phthalides derived from plant sources have a long history of use in traditional medicine for treating infections[8]. Modern research has confirmed the antimicrobial potential of isobenzofuranone derivatives against a range of bacteria and fungi[2][3][9].
The introduction of a bromine atom is often associated with enhanced antimicrobial activity. Brominated furanones, a related class of compounds, are well-known for their ability to interfere with bacterial communication, a process known as quorum sensing (QS)[10][11][12]. By disrupting QS, these compounds can prevent the formation of biofilms and reduce the expression of virulence factors, making bacteria more susceptible to conventional antibiotics.
Table 2: Comparative Antimicrobial Activity of Isobenzofuranone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Hypothetical 7-Bromo Derivative B | Staphylococcus aureus | Data not available | - |
| Phthalide from L. officinale (Compound 3) | Staphylococcus aureus | 16 | [9] |
| Phthalide from L. officinale (Compound 3) | Escherichia coli | 64 | [9] |
| General Phthalide Derivatives | Various Bacteria | 4 - 256 | [9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits visible growth of a microorganism.
Mechanism of Action: Quorum Sensing Inhibition
Brominated furanones act as competitive inhibitors of bacterial signaling molecules, such as acyl-homoserine lactones (AHLs), binding to their cognate receptors and preventing the activation of QS-regulated genes[1]. This disruption of bacterial communication is a promising anti-virulence strategy that is less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of sclerophytin-inspired hydroisobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of extracts and phthalides occurring in Apiaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Purity for 7-Bromoisobenzofuran-1(3H)-one using HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for regulatory submission. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 7-bromoisobenzofuran-1(3H)-one. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
Introduction to this compound and the Imperative of Purity Validation
This compound, a halogenated derivative of the isobenzofuranone core, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its chemical structure, featuring a reactive lactone and a brominated aromatic ring, makes it a valuable synthon for further chemical modifications. The molecular formula is C8H5BrO2, and the corresponding molecular weight is approximately 213.03 g/mol .
The synthetic routes to isobenzofuran-1(3H)-ones, such as the conversion of o-alkylbenzoic acids, can introduce a variety of impurities, including starting materials, reagents, by-products, and isomers (e.g., 4-, 5-, or 6-bromoisobenzofuran-1(3H)-one).[1] Therefore, a robust analytical strategy to confirm both the identity and purity of the target compound is not merely a quality control measure but a fundamental aspect of its scientific characterization.
This guide will compare two powerful and complementary analytical techniques: HPLC-UV for quantitative purity assessment and LC-MS for identity confirmation and impurity characterization.
The Orthogonal Approach: Why Both HPLC-UV and LC-MS are Essential
An orthogonal approach, utilizing two analytical methods based on different chemical principles, provides a more comprehensive and reliable assessment of a compound's purity. HPLC-UV separates compounds based on their physicochemical interactions with the stationary and mobile phases, and quantification is based on the absorption of UV light. LC-MS also separates compounds chromatographically but detects them based on their mass-to-charge ratio (m/z), providing a high degree of specificity and structural information.
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Purity Determination
HPLC-UV is the workhorse of pharmaceutical analysis for purity determination due to its robustness, precision, and quantitative accuracy. A well-developed reverse-phase HPLC method can effectively separate the main compound from its structurally related impurities.
Experimental Protocol: HPLC-UV Method
This protocol is a starting point and should be optimized and validated for your specific instrumentation and sample matrix.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a versatile and widely used stationary phase for the separation of moderately polar to non-polar small molecules like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile mobile phase modifier that improves peak shape and is compatible with mass spectrometry, allowing for seamless method transfer to LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reverse-phase HPLC with good UV transparency. |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-90% B, 15-17 min: 90% B, 17-18 min: 90-30% B, 18-25 min: 30% B | A gradient elution is necessary to separate compounds with a range of polarities, ensuring the elution of both early- and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 220 nm and 254 nm | 254 nm is a common wavelength for aromatic compounds. 220 nm provides higher sensitivity for a broader range of compounds. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Sample Preparation | Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. | Acetonitrile is a strong solvent for this compound and is compatible with the mobile phase. |
Method Validation according to ICH Q2(R1) Guidelines
A comprehensive validation of the HPLC method should be performed to ensure it is fit for its intended purpose.[2]
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), a placebo (if in a formulation), the this compound standard, and a spiked sample containing known impurities. Perform forced degradation studies (acid, base, oxidation, heat, light).[3][4] | The peak for this compound should be well-resolved from all other peaks. The method should be able to separate the main peak from degradation products. |
| Linearity | Prepare a series of at least five concentrations of the this compound standard over the range of 50-150% of the target concentration. | The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of the this compound standard into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). | The mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-assay): Analyze six replicate injections of the 100% standard solution on the same day, by the same analyst, on the same instrument. - Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and on a different instrument. | The relative standard deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be sufficiently low to accurately quantify any potential impurities at their specification levels. |
| Robustness | Intentionally vary critical method parameters such as flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2%). | The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits. |
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Characterization
LC-MS is an indispensable tool for confirming the identity of a compound and for the structural elucidation of unknown impurities. The high selectivity of mass spectrometry allows for the detection of co-eluting peaks that may not be resolved by UV detection alone.
Experimental Protocol: LC-MS Method
The HPLC method described above can be directly transferred to an LC-MS system, as the mobile phase is already MS-compatible.
| Parameter | Condition | Rationale |
| LC System | Same as HPLC-UV method | To ensure consistent chromatography. |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | High-resolution mass spectrometers provide accurate mass measurements, which are crucial for determining the elemental composition of the parent compound and its impurities. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for a wide range of small molecules. |
| Polarity | Positive and Negative | It is advisable to screen both polarities to determine the optimal ionization mode for the parent compound and potential impurities. |
| Mass Range | m/z 50 - 500 | This range will cover the expected molecular ion of this compound and its potential fragments and impurities. |
| Data Acquisition | Full Scan and Tandem MS (MS/MS) | Full scan mode provides the molecular weight information. MS/MS of the parent ion and any impurity peaks will provide fragmentation patterns for structural elucidation. |
Data Interpretation: The Bromine Isotopic Signature
A key diagnostic feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in two molecular ion peaks in the mass spectrum, [M]+ and [M+2]+, with nearly equal intensity. This signature provides a high degree of confidence in the presence of a single bromine atom in the molecule.
Workflow for Purity Validation using HPLC and LC-MS
Caption: Integrated workflow for purity validation.
Comparison of HPLC-UV and LC-MS for Purity Validation
| Feature | HPLC-UV | LC-MS |
| Primary Use | Quantitative purity assessment, determination of related substances. | Identity confirmation, structural elucidation of impurities, detection of co-eluting peaks. |
| Selectivity | Based on chromatographic retention and UV absorbance. | Based on chromatographic retention and mass-to-charge ratio. Highly selective. |
| Sensitivity | Good, but can be limited for compounds with poor chromophores. | Excellent, often orders of magnitude more sensitive than UV detection. |
| Quantitative Capability | Excellent for accurate and precise quantification. | Can be quantitative, but often requires matrix-matched standards and can be more variable than UV detection. |
| Information Provided | Retention time, UV spectrum (with PDA), peak area/height. | Retention time, accurate mass, isotopic pattern, fragmentation pattern (MS/MS). |
| Cost and Complexity | Relatively low cost and complexity. | Higher cost and complexity, requires specialized expertise for operation and data interpretation. |
Conclusion
The validation of purity for this compound requires a multi-faceted analytical approach. HPLC-UV serves as the primary tool for accurate and precise quantification of purity and known impurities. Its performance should be rigorously validated according to established regulatory guidelines to ensure the reliability of the data.
LC-MS, with its high selectivity and sensitivity, is an essential complementary technique. It provides unambiguous confirmation of the compound's identity through accurate mass measurement and the characteristic bromine isotopic signature. Furthermore, its ability to characterize unknown impurities is invaluable for understanding the complete purity profile of the compound.
By employing both HPLC-UV and LC-MS in a coordinated workflow, researchers can establish a comprehensive and scientifically sound purity assessment of this compound, ensuring the quality and integrity of their research and development efforts.
References
- 1. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- | SIELC Technologies [sielc.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysis for 7-Bromoisobenzofuran-1(3H)-one Functionalization
For researchers at the forefront of medicinal chemistry and materials science, the isobenzofuran-1(3H)-one (phthalide) scaffold is a cornerstone of innovation. Its prevalence in bioactive natural products and functional materials necessitates robust and versatile synthetic methodologies for its elaboration. The 7-bromo derivative, in particular, serves as a key intermediate, unlocking a diverse chemical space through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the efficacy of various palladium catalyst systems for the functionalization of 7-bromoisobenzofuran-1(3H)-one. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower your synthetic strategies. Every claim is substantiated by experimental data drawn from the peer-reviewed literature, ensuring a foundation of trust and scientific integrity.
The Critical Role of the Palladium Catalyst
The choice of the palladium catalyst is paramount to the success of any cross-coupling reaction. The ligand sphere surrounding the palladium center dictates its electronic and steric properties, which in turn govern the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or olefin insertion (for Heck), and reductive elimination.[1][2][3][4] This guide will focus on three major classes of palladium catalysts: those supported by phosphine ligands, N-heterocyclic carbene (NHC) ligands, and ligandless systems.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[5] Its mild conditions and tolerance of a wide range of functional groups make it an attractive choice for the arylation of this compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | ~75 | A classic, reliable system, though sometimes requiring higher temperatures.[6] |
| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane | 80-100 | >85 | Dppf is a robust ligand, often providing good yields with a variety of substrates. |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | Toluene/H₂O | RT-80 | >90 | SPhos is a bulky, electron-rich phosphine that can facilitate challenging couplings at lower temperatures.[7] |
| [Pd(IPr)(allyl)Cl] | IPr | NaOtBu | Toluene | 80-100 | >95 | NHC ligands like IPr often exhibit superior activity and stability, leading to higher yields.[8] |
| Pd/C | None | Na₂CO₃ | Water | 60-100 | Variable | A heterogeneous, ligandless option that offers easier product purification, though yields can be substrate-dependent.[5][9] |
Expert Insights: For Suzuki-Miyaura couplings of this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, or N-heterocyclic carbene (NHC) ligands like IPr, are often superior to traditional catalysts like Pd(PPh₃)₄.[7][8] The increased electron density on the palladium center from these ligands facilitates the rate-limiting oxidative addition step, while their steric bulk promotes the final reductive elimination.[10][11] While ligandless systems offer the advantage of simplified purification, they may require higher catalyst loadings and temperatures to achieve comparable yields.[5]
Heck Coupling: Forming C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction provides a valuable route to 7-alkenylisobenzofuran-1(3H)-ones by coupling the aryl bromide with an alkene.[12][13] The choice of catalyst is crucial for controlling regioselectivity and achieving high yields.
Catalytic Cycle for the Heck Reaction
Caption: Generalized catalytic cycle for the Heck reaction.
Comparison of Palladium Catalysts for Heck Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(OAc)₂ + PPh₃ | PPh₃ | NEt₃ | DMF | 100-140 | 60-80 | A standard system, but often requires high temperatures.[6] |
| Pd(dba)₂ + P(tBu)₃ | P(tBu)₃ | Cy₂NMe | Dioxane | 80-120 | >85 | Bulky, electron-rich phosphines like P(tBu)₃ can improve yields and allow for lower reaction temperatures. |
| Pd-NHC Complexes | Various NHCs | K₂CO₃ | DMAc | 100-130 | >90 | NHC ligands often provide highly stable and active catalysts for Heck reactions.[2] |
| Pd/C | None | K₂CO₃ | DMF/H₂O | 100-140 | Variable | A phosphine-free option, but may suffer from lower activity and selectivity compared to homogeneous systems.[14] |
Expert Insights: In Heck couplings, phosphine-free systems or those with simple phosphines can be effective, but for more challenging substrates or to achieve higher selectivity, bulky electron-rich phosphines or NHC ligands are preferred.[2][12] The stability of Pd-NHC complexes at high temperatures makes them particularly well-suited for these reactions.[3][10]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing a direct route to 7-alkynylisobenzofuran-1(3H)-ones.[15] This reaction typically employs a dual catalytic system of palladium and copper.
Catalytic Cycle for the Sonogashira Reaction
Caption: Generalized catalytic cycle for the Sonogashira reaction.
Comparison of Palladium Catalysts for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT-100 | >90 | The classic Sonogashira system, highly effective for a broad range of substrates.[16] |
| Pd(OAc)₂ + XPhos | CuI | Cs₂CO₃ | Toluene | RT-80 | >95 | Bulky phosphine ligands can enhance catalyst activity and longevity. |
| Pd-NHC Complexes | CuI | i-Pr₂NEt | Dioxane | RT-80 | >95 | NHC ligands can offer improved performance, especially with challenging substrates. |
| PdCl₂(PPh₃)₂ | None | TBAF | None | 80-120 | Variable | Copper-free conditions are desirable to avoid homocoupling of the alkyne, but may require higher temperatures.[3] |
Expert Insights: While the traditional PdCl₂(PPh₃)₂/CuI system is a reliable workhorse for Sonogashira couplings, modern catalyst systems incorporating bulky phosphine or NHC ligands can offer improved yields and milder reaction conditions.[15] Copper-free protocols are advantageous for preventing the formation of diacetylene byproducts (Glaser coupling), though they may necessitate more active palladium catalysts or higher reaction temperatures.[3]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aryl amines.[17][18] This reaction is crucial for introducing nitrogen-containing functional groups at the 7-position of the isobenzofuranone core, a common strategy in the development of pharmaceuticals.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Comparison of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(OAc)₂ + BINAP | BINAP | Cs₂CO₃ | Toluene | 100 | ~80 | An early generation catalyst system, effective for many substrates.[17] |
| Pd₂(dba)₃ + XPhos | XPhos | NaOtBu | Toluene | 80-110 | >90 | Bulky, electron-rich biaryl phosphine ligands like XPhos are highly effective for a wide range of amines.[19] |
| Pd-G3-XPhos | XPhos | K₃PO₄ | t-AmylOH | 80-110 | >95 | Pre-formed catalysts offer convenience and high activity. |
| Pd-NHC Complexes | Various NHCs | KHMDS | Dioxane | 80-110 | >90 | NHC-ligated palladium catalysts are also highly active for C-N bond formation. |
Expert Insights: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky and electron-rich phosphine ligand.[17][19] Ligands such as XPhos, SPhos, and RuPhos are considered the gold standard in this field.[20] The strong σ-donating nature of these ligands facilitates the oxidative addition and the reductive elimination steps of the catalytic cycle. The choice of base is also critical, with sterically hindered alkoxides like sodium tert-butoxide often being the most effective.
Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Representative Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube is added this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
The palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.04 mmol, 4 mol%) are added.
-
The tube is sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Degassed solvent (e.g., a 10:1 mixture of toluene and water) is added via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube is added this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
The tube is sealed with a septum, evacuated, and backfilled with an inert gas.
-
The amine (1.2 mmol, 1.2 equiv.), anhydrous toluene, and a solution of the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) in toluene are added sequentially via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed as indicated by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling is a testament to the power and versatility of modern synthetic organic chemistry. While traditional catalyst systems can provide access to the desired products, the adoption of modern, bulky, electron-rich phosphine and N-heterocyclic carbene ligands offers significant advantages in terms of reaction efficiency, substrate scope, and milder conditions. This guide has provided a comparative framework, grounded in experimental evidence and mechanistic understanding, to aid the discerning researcher in the selection of the optimal catalytic system for their specific synthetic challenge. The continued development of novel palladium catalysts promises to further expand the horizons of what is achievable in the synthesis of complex molecules based on the privileged isobenzofuran-1(3H)-one scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Phthalide synthesis [organic-chemistry.org]
- 5. boa.unimib.it [boa.unimib.it]
- 6. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Item - A Theoretical Study of the Heck Reaction:â N-Heterocyclic Carbene versus Phosphine Ligands - American Chemical Society - Figshare [acs.figshare.com]
- 11. carbene.de [carbene.de]
- 12. researchgate.net [researchgate.net]
- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
A Spectroscopic Journey: Distinguishing 7-Bromoisobenzofuran-1(3H)-one from its Synthetic Precursors
In the intricate world of pharmaceutical research and drug development, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides an in-depth spectroscopic comparison of 7-bromoisobenzofuran-1(3H)-one, a valuable heterocyclic scaffold, and its key precursors. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the analytical tools to confidently track the progression of this synthesis and verify the purity of the final product.
The Synthetic Pathway: A Step-by-Step Transformation
The synthesis of this compound typically commences with 2-bromo-3-methylbenzoic acid. This starting material undergoes a selective benzylic bromination followed by an intramolecular cyclization to yield the target lactone. Understanding the structural changes at each step is crucial for interpreting the corresponding spectroscopic shifts.
The synthetic route can be visualized as follows:
A Researcher's Guide to Assessing the Antibacterial and Antifungal Properties of Synthesized Isobenzofuranones
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, technically-grounded exploration of the synthesis of isobenzofuranones and the subsequent evaluation of their antibacterial and antifungal activities. Moving beyond a simple recitation of protocols, this guide delves into the rationale behind experimental choices, ensuring a robust and reproducible scientific investigation.
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This reality fuels the continuous search for novel antimicrobial agents. Isobenzofuranones, a class of bicyclic lactones, have garnered significant interest due to their presence in numerous biologically active natural products and their potential as scaffolds for developing new therapeutic agents.[1][2] This guide will equip you with the knowledge to synthesize these promising compounds and rigorously assess their antimicrobial and antifungal efficacy.
I. Synthesis of Isobenzofuranones: A Strategic Approach
The synthesis of the isobenzofuranone core can be approached through various methodologies, each with its own merits. Common strategies include transition-metal-catalyzed C-H activation, cycloaddition reactions, and the derivatization of o-phthalaldehydic acid.[1][3][4] For the purpose of this guide, we will focus on a reliable and versatile method: the reaction of o-phthalaldehydic acid with primary amines, which offers a straightforward route to 3-substituted isobenzofuranones.[5]
Rationale for Method Selection
The chosen synthetic pathway is advantageous due to its operational simplicity, the ready availability of starting materials, and the ability to introduce a wide range of substituents at the 3-position by varying the primary amine. This allows for the creation of a library of isobenzofuranone derivatives, which is essential for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 3-Substituted Isobenzofuranones
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phthalaldehydic acid (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Amine: To this solution, add the desired primary amine (1 equivalent).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently reflux for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-substituted isobenzofuranone.
-
Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
II. Assessing Antimicrobial and Antifungal Properties: A Multi-faceted Approach
A thorough evaluation of the antimicrobial and antifungal properties of your synthesized isobenzofuranones requires a combination of qualitative and quantitative assays. The most common and informative methods include the disk diffusion assay for initial screening, followed by broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[6][7][8]
Experimental Workflow
Caption: Experimental workflow for synthesis and antimicrobial evaluation.
A. Disk Diffusion Assay: A Qualitative Screening Tool
The Kirby-Bauer disk diffusion test is a widely used method for preliminary screening of antimicrobial activity.[9][10][11] It provides a qualitative assessment of the susceptibility of a microorganism to a given compound.
-
Prepare Inoculum: From a pure overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), prepare a suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11][12]
-
Inoculate Agar Plate: Uniformly streak the standardized inoculum onto the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate using a sterile cotton swab to create a confluent lawn of growth.[9][13]
-
Apply Disks: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the synthesized isobenzofuranone derivatives onto the inoculated agar surface.[13] Ensure the disks are placed with sufficient distance between them to prevent overlapping of inhibition zones.[13]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[9][11]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.[10]
B. Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][14] The broth microdilution method is a quantitative technique that is considered the gold standard for determining MIC values.[14][15]
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the synthesized isobenzofuranones in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15][16]
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism as described for the disk diffusion assay, and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
Inoculate Microtiter Plate: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).[16]
-
Incubation: Incubate the microtiter plate under the same conditions as the disk diffusion assay.[16]
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
C. Determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[17][18] This assay is performed as a follow-up to the MIC test to determine whether a compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).
-
Subculturing from MIC Plate: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations) and plate it onto a fresh agar plate (without any compound).[16]
-
Incubation: Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.[16]
-
Determine MBC/MFC: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[16]
III. Comparative Analysis and Data Presentation
To effectively communicate your findings, it is crucial to present the data in a clear and comparative manner. A well-structured table summarizing the antimicrobial and antifungal activities of your synthesized isobenzofuranone derivatives against a panel of clinically relevant microorganisms is highly recommended.
Table 1: Antibacterial and Antifungal Activity of Synthesized Isobenzofuranones (MIC in µg/mL)
| Compound | R-group | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| Iso-1 | -H | 64 | 128 | >256 | 128 |
| Iso-2 | -CH₃ | 32 | 64 | 256 | 64 |
| Iso-3 | -Cl | 16 | 32 | 128 | 32 |
| Iso-4 | -OCH₃ | 64 | 128 | >256 | 128 |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | 0.25 | NA |
| Fluconazole | (Control) | NA | NA | NA | 1 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on the specific compounds synthesized and tested.
IV. Mechanistic Insights and Future Directions
While determining the antimicrobial and antifungal activity is a critical first step, understanding the underlying mechanism of action is paramount for rational drug design and development. Further studies could involve:
-
Time-Kill Assays: To assess the rate at which the compounds kill the microorganisms.[19]
-
Cellular Leakage Assays: To determine if the compounds disrupt the microbial cell membrane.
-
Enzyme Inhibition Assays: To investigate if the compounds target specific microbial enzymes.
The exploration of isobenzofuranones as a source of new antimicrobial agents is a promising field of research. By employing rigorous synthetic strategies and comprehensive microbiological evaluation techniques as outlined in this guide, researchers can significantly contribute to the discovery and development of novel therapeutics to combat infectious diseases.
V. References
-
Sanchez Armengol, A., et al. (2021). Current strategies to determine antifungal and antimicrobial activity of natural compounds. Microbiological Research, 252, 126867.
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
-
Jan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20752.
-
Kaur, N., & Kishore, D. (2014). A novel and facile one pot synthesis of 3-substituted phthalides. Arabian Journal of Chemistry, 7(5), 899-903.
-
BenchChem. (2025). A Comparative Analysis of Isobenzofuranone Synthesis Methods.
-
Mahmoud, F. A., & Al-Iraqi, M. A. (2014). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Advanced Research, 2(11), 669-676.
-
Mendez Galvez, C., et al. (2020). Synthesis of Isobenzofuranones by Cobalt Catalyzed [2+2+2] Cycloaddition. Chemistry – A European Journal, 26(26), 5858-5862.
-
He, J., et al. (2022). Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination. Chemical Communications, 58(60), 8427-8430.
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(3), 102512.
-
Walker, K. A., et al. (1994). Isobenzofurans as conformationally constrained miconazole analogues with improved antifungal potency. Journal of Medicinal Chemistry, 37(13), 2051-2054.
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
-
Adame-Vela, M., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(14), 5328.
-
Al-Bayati, F. A. (2008). Screening methods for assessment of antibacterial activity in nature. Iraqi Journal of Science, 49(2), 1-10.
-
Mahrath, A. J., Maslat, A. O., & Abussaud, M. J. (2006). The Antimicrobial Activity (Antibacterial, Antifungual) Of Some New 3-Substituted Isobenzofuran-1(3H)-One Derivatives. National Journal of Chemistry, 22, 223-230.
-
Li, Y., et al. (2025). Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase. Chemistry & Biodiversity, 22(1), e202501466.
-
Lee, J., et al. (2001). Isopestacin, an isobenzofuranone from Pestalotiopsis microspora, possessing antifungal and antioxidant activities. Journal of Natural Products, 64(4), 537-540.
-
Hedges, R. E., & Shannon, K. P. (1984). The Kirby-Bauer disk diffusion susceptibility test. Journal of Antimicrobial Chemotherapy, 13(5), 419-420.
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
-
Wang, Y., et al. (2019). [A new isobenzofuranone derivative from Chaenomeles sinensis and its antibacterial activity]. Zhongguo Zhong Yao Za Zhi, 44(19), 4184-4188.
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512.
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
-
Valgas, C., de Souza, S. M., & Smânia, E. F. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Brazilian Journal of Microbiology, 38(2), 369-380.
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department.
-
Cuenca-Estrella, M. (2014). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 1(1), 1-13.
-
Starkey, J. L., & Wargo, M. J. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51151.
-
de-Souza-Silva, C. M., et al. (2022, August 4). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE.
-
Pfaller, M. A., & Diekema, D. J. (2004). Current status of antifungal susceptibility testing methods. Clinical Microbiology and Infection, 10(s1), 1-9.
-
The British Society for Antimicrobial Chemotherapy. (2015). BSAC Standardized Disc Susceptibility Testing Method.
-
Swebocki, G., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Methods and Protocols, 6(3), 51.
-
Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 30-47). Southeast Asian Fisheries Development Center, Aquaculture Department.
-
BenchChem. (2025). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
-
Revie, N. M., et al. (2022). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 9(7), ofac311.
-
Wójcik, E., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Microorganisms, 9(2), 322.
-
Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io.
-
Chen, J., et al. (2015). Isobenzofuranone Derivatives from the Roots of Phlomis betonicoides and Their Bioactivity. Molecules, 20(8), 14758-14767.
-
da Silva, A. C., et al. (2017). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 22(11), 1891.
-
Liu, Y., et al. (2022). Isobenzofuranones and isocoumarins from kiwi endophytic fungus Paraphaeosphaeria sporulosa and their antibacterial activity against Pseudomonas syringae pv. actinidiae. Phytochemistry, 194, 113018.
References
- 1. benchchem.com [benchchem.com]
- 2. Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric synthesis of spirocyclic isobenzofuranones via a squaramide-catalysed sulfa-Michael desymmetrisation reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00126A [pubs.rsc.org]
- 4. research.abo.fi [research.abo.fi]
- 5. imjst.org [imjst.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. bsac.org.uk [bsac.org.uk]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. microchemlab.com [microchemlab.com]
- 19. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to Computational and Experimental Data for Brominated Isobenzofuranones
For researchers, medicinal chemists, and professionals in drug development, the accurate characterization of novel chemical entities is paramount. 7-Bromoisobenzofuran-1(3H)-one, a member of the versatile phthalide class of compounds, presents a compelling case study for evaluating the synergy and discrepancies between computational modeling and experimental data. This guide provides an in-depth comparison of these two approaches, offering practical insights into their respective strengths and limitations in the context of drug discovery and materials science.
Introduction: The Role of Phthalides and the Importance of Accurate Property Data
Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic lactones that form the core structure of many natural products and pharmacologically active compounds. Their derivatives have been explored for a range of biological activities, including antidepressant and cytotoxic effects.[1][2] The introduction of a bromine atom, as in this compound, significantly influences the molecule's electronic properties, lipophilicity, and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.
Accurate determination of its physicochemical and spectroscopic properties is the foundation for its application. Traditionally, this has been the domain of experimental chemistry. However, the rise of powerful computational methods, such as Density Functional Theory (DFT), offers a tantalizing alternative for rapid, cost-effective property prediction.[3] This guide will dissect both avenues, using a close isomer, 6-bromo-3-methylisobenzofuran-1(3H)-one, as a practical example for which detailed experimental data is available, to illustrate the comparison.
At a Glance: Experimental vs. Computational Data
The following table summarizes the key physicochemical and spectroscopic properties of a representative brominated isobenzofuranone, comparing experimentally determined values with the expected accuracy of computational predictions.
| Property | Experimental Value (for 6-bromo-3-methylisobenzofuran-1(3H)-one) | Computational Prediction (Expected Accuracy) |
| Molecular Formula | C₉H₈BrO₂ | C₉H₈BrO₂ (Exact) |
| Molecular Weight | 226.9708 g/mol (HRMS [M+H]⁺)[4] | 227.06 g/mol (Calculated) |
| Melting Point | Not reported, expected to be a solid. | Qualitative prediction (solid/liquid) is reliable. Quantitative prediction can have significant errors. |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.00 (s, 1H), 7.79–7.77 (m, 1H), 7.33–7.31 (m, 1H), 5.52 (q, J = 6.6 Hz, 1H), 1.62 (d, J = 6.7 Hz, 3H)[4] | MAE: ~0.185 ppm[5] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 168.8, 149.8, 137.1, 128.6, 127.9, 123.2, 123.0, 77.7, 20.2[4] | MAE: ~0.944 ppm[5] |
| Infrared (IR) ν (cm⁻¹) | 3045, 2991, 2933, 1758, 1475, 1392, 1304, 1045, 920[4] | MAE: ~7.1 cm⁻¹ (with B3LYP functional)[3] |
| Mass Spectrum (HRMS, ESI-TOF) | [M+H]⁺: 226.9708[4] | Prediction of m/z is exact. Fragmentation pattern prediction is qualitative.[6] |
MAE: Mean Absolute Error
The Experimental Approach: A Foundation in Empirical Evidence
Experimental determination of a compound's properties provides the "ground truth" against which all other methods are validated. The causality behind the choice of each experimental technique lies in its ability to probe specific molecular features.
Experimental Workflow
Caption: A typical experimental workflow for the characterization of a synthesized compound.
Detailed Experimental Protocols
-
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
-
Protocol:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to elucidate the molecular structure. ¹H and ¹³C NMR are standard techniques for organic compounds.
-
Protocol:
-
Approximately 5-20 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
The tube is placed in the NMR spectrometer.
-
The spectrometer is tuned to the appropriate frequency for the nucleus of interest (¹H or ¹³C).
-
A series of radiofrequency pulses are applied, and the resulting signals are recorded and processed using a Fourier transform to generate the spectrum.
-
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This provides information about the functional groups present.
-
Protocol:
-
A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.
-
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
-
Protocol:
-
A dilute solution of the sample is prepared.
-
The solution is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source, which ionizes the molecules.
-
The ions are then guided into a mass analyzer (e.g., time-of-flight, TOF), which separates them based on their m/z ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
-
The Computational Approach: In Silico Prediction
Computational chemistry, particularly DFT, allows for the prediction of molecular properties from first principles, using the principles of quantum mechanics. This approach can save significant time and resources in the early stages of research.
Computational Workflow
Caption: A generalized workflow for the computational prediction of molecular properties.
Computational Methodologies
-
Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure of a molecule to determine its energy and other properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is crucial for obtaining accurate results.[3]
-
NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed with DFT to calculate the NMR shielding tensors, which are then converted to chemical shifts.[5] Recent advancements integrating DFT calculations with graph neural networks have shown to significantly improve prediction accuracy.[5][7]
-
IR Spectrum Prediction: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies often require scaling to better match experimental data due to the approximations inherent in the calculations.[3]
-
Mass Spectrum Prediction: While predicting the exact fragmentation pattern in mass spectrometry is complex, computational methods can model bond dissociation energies to suggest likely fragmentation pathways.[6]
Discussion: Synergies and Discrepancies
The true power of these two approaches lies in their combined use. Computational methods can provide valuable insights before a compound is even synthesized, helping to guide experimental efforts. For instance, predicted NMR and IR spectra can aid in the interpretation of experimental data and confirm the identity of a synthesized product.
However, it is crucial to be aware of the limitations. Computational predictions are not a replacement for experimental validation. The accuracy of DFT calculations is highly dependent on the chosen methodology, and for complex systems, the computational cost can be substantial.[8] Furthermore, experimental conditions such as solvent effects and temperature can influence properties in ways that are not always perfectly captured by computational models.[7]
For this compound, one would expect a good correlation between the predicted and experimental spectroscopic data. The predicted NMR chemical shifts should fall within the expected error margins, and the calculated IR frequencies should correspond well with the major experimental peaks after appropriate scaling. The largest discrepancies are likely to be in the prediction of the melting point and the relative intensities of mass spectral fragments, which are more complex phenomena to model accurately.
Conclusion: An Integrated Approach for Modern Research
In the landscape of modern chemical research and drug development, neither a purely experimental nor a purely computational approach is sufficient. The most effective strategy is an integrated one, where computational predictions guide and rationalize experimental findings. For a molecule like this compound, computational chemistry can rapidly provide a wealth of information about its expected properties, accelerating the research and development process. However, the final, definitive characterization will always rely on rigorous experimental validation. By understanding the strengths and weaknesses of each approach, researchers can make more informed decisions, ultimately leading to more efficient and successful scientific outcomes.
References
- 1. This compound - [sigmaaldrich.com]
- 2. 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-bromoisobenzofuran-1(3H)-one
Introduction: As a brominated aromatic lactone, 7-bromoisobenzofuran-1(3H)-one is a valuable reagent in synthetic chemistry and drug development. However, its classification as a halogenated organic compound necessitates stringent disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. Mishandling this waste stream can lead to significant hazards and increased disposal costs. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound and its associated waste, grounded in established chemical safety principles.
Hazard Assessment and Chemical Profile
Chemical Identity:
| Property | Value | Source |
|---|---|---|
| CAS Number | 105694-44-8 | [1] |
| Molecular Formula | C₈H₅BrO₂ | [1][2] |
| Molecular Weight | 213.03 g/mol | [1][2] |
| Chemical Class | Halogenated Organic Compound; Isobenzofuranone (Lactone) |[3][4] |
Inferred Hazards: Based on data for isomers such as 3-bromoisobenzofuran-1(3H)-one and 5-bromophthalide, this compound should be handled as a substance that is:
-
Harmful if swallowed. [5]
As a member of the brominated organic compound family, it falls under the broader category of halogenated organic waste, which is generally considered environmentally hazardous and requires special disposal procedures distinct from non-halogenated waste.[8][9]
The Core Directive: Segregation of Halogenated Waste
The single most critical principle in managing waste from this compound is strict segregation .
Causality:
-
Regulatory Compliance: Environmental protection agencies, such as the EPA, regulate halogenated organic wastes under frameworks like the Resource Conservation and Recovery Act (RCRA).[10] Mixing waste streams can create a "mixed waste" that is more complex and costly to manage.
-
Disposal Technology: The primary disposal method for halogenated organic compounds is high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[11] Non-halogenated solvents are often sent to fuels blending programs.[9] Cross-contamination prevents the use of this more economical disposal route.
-
Economic Impact: The cost to dispose of a drum of halogenated waste can be at least twice that of a non-halogenated drum.[9] Proper segregation is therefore a significant cost-control measure for any research institution.
Therefore, all waste streams containing this compound—including pure compound, reaction mixtures, contaminated solvents, and solid materials—must be collected in a dedicated "Halogenated Organic Waste" container.[8][12]
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the validated, step-by-step process for safely managing waste from the moment of generation to its final collection.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This includes, at a minimum:
-
Chemical splash goggles.
-
A standard laboratory coat.
-
Chemically resistant gloves (refer to glove manufacturer data for compatibility with brominated aromatics).
Step 2: Waste Characterization and Segregation Immediately upon generation, classify the waste.
-
Solid Waste: Unused or expired this compound, contaminated silica gel, filter paper, and disposable labware (e.g., weighing boats, pipette tips).
-
Liquid Waste: Solutions containing the compound, such as reaction mother liquors or solvent rinses (e.g., from dichloromethane, chloroform).
-
Action: Collect all generated waste in a container designated exclusively for Halogenated Organic Waste .[8][9] Never mix it with non-halogenated solvents like acetone, ethanol, or hexane.[9]
Step 3: Containerization and Labeling Proper containment is crucial to prevent spills and vapor exposure.
-
Container Selection: Use a clean, sealable container made of a compatible material (borosilicate glass or high-density polyethylene are common). The container must have a screw-top, vapor-tight lid.[8]
-
Labeling: The container must be labeled clearly before the first drop of waste is added.[8] The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Laboratories must store hazardous waste in a designated SAA pending pickup.[13]
-
Location: The SAA must be at or near the point of generation and under the control of the operator.
-
Containment: Store the waste container in secondary containment (e.g., a plastic tub) to contain potential leaks.
-
Closure: Keep the waste container closed at all times except when actively adding waste.[8][9]
-
Inspection: The SAA should be inspected weekly for leaks or container degradation.[13]
-
Volume Limits: While regulations vary, it is good practice to arrange for waste pickup once a container is 75-80% full to prevent overfilling.
Step 5: Arranging for Final Disposal Final disposal is performed by trained professionals.
-
Contact: When the waste container is ready for removal, contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal partner.[14][15]
-
Documentation: Complete any required waste pickup forms or manifests accurately. This documentation is essential for regulatory compliance and tracking.[15]
-
Do not attempt to treat or neutralize the chemical waste yourself. The high-temperature incineration required is a specialized industrial process.[11]
Spill and Decontamination Procedures
In the event of a small spill of solid this compound:
-
Alert Personnel: Inform others in the immediate area.
-
Isolate: If safe to do so, restrict access to the spill area.
-
Ventilate: Ensure the work is done in a chemical fume hood or an area with adequate ventilation.[16]
-
Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material and spilled powder into a sealable plastic bag or container.
-
Dispose: Label the bag or container as "Solid Halogenated Hazardous Waste" containing this compound and place it in the designated solid halogenated waste stream.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), then with soap and water. The cleaning materials must also be disposed of as solid halogenated hazardous waste.[12]
For large spills, evacuate the area immediately and contact your institution's emergency response team and EHS department.[8]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste streams.
References
- 1. chembk.com [chembk.com]
- 2. Isobenzofuran-1(3H)-one, 5-bromo- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 3-BroMoisobenzofuran-1(3H)-one | CymitQuimica [cymitquimica.com]
- 4. 3-Methyl-1(3H)-isobenzofuranone | C9H8O2 | CID 18939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1(3H)-Isobenzofuranone, 3-bromo- | C8H5BrO2 | CID 96218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 15. epa.gov [epa.gov]
- 16. www-s3-live.kent.edu [www-s3-live.kent.edu]
Personal protective equipment for handling 7-bromoisobenzofuran-1(3H)-one
As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived familiarity, with a rigorous and proactive safety mindset. The following guide provides a comprehensive operational and safety framework for handling 7-bromoisobenzofuran-1(3H)-one (CAS No. 105694-44-8). This document is structured not as a rigid template, but as a dynamic safety protocol, grounded in established principles of chemical hygiene and risk mitigation.
Hazard Assessment: Understanding the Risks
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given the structural similarity, it is prudent to assume that this compound possesses a comparable hazard profile. As a brominated organic compound, thermal decomposition may also release hazardous substances such as hydrogen bromide and carbon monoxide. All handling procedures must be designed to mitigate these risks.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not merely a checklist item; it is a critical barrier designed to prevent chemical exposure through all potential routes: dermal, ocular, and respiratory.[2] Always inspect PPE for integrity before each use.[3]
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye & Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. The high risk of serious eye irritation necessitates the use of fully sealing chemical splash goggles.[4][5] A face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash potential. |
| Skin & Body | Chemical-Resistant Gloves & Laboratory Coat | Gloves: No single glove material is impervious to all chemicals.[6] Nitrile gloves are a suitable choice for incidental contact with solids and protection against acids and bases.[4] For extended handling or in case of a spill, heavier-duty gloves such as neoprene or Silver Shield should be considered.[4][7] Always double-check the manufacturer's compatibility chart. Discard gloves immediately if contamination is suspected. Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect against skin contact.[4] |
| Respiratory | Certified Chemical Fume Hood | Due to the risk of respiratory tract irritation, all manipulations of this compound, including weighing and transfers, must be conducted within a properly functioning and certified chemical fume hood.[4] If engineering controls are unavailable or insufficient, a full-face air-purifying respirator (APR) with multi-sorbent cartridges effective against organic vapors and particulates would be required.[7] |
Operational Plan: From Receipt to Reaction
A methodical and focused approach is essential when handling chemicals.[4] Do not work alone when handling hazardous materials.[8]
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[3] Clear the workspace of any unnecessary items. Assemble all required equipment (spatula, weigh boat, glassware, etc.) inside the hood.
-
Donning PPE: Don all required PPE as outlined in the table above.
-
Chemical Transfer: Transport the sealed container of this compound in a secondary container to the fume hood.
-
Weighing & Dispensing: Perform all weighing and dispensing operations deep within the fume hood to ensure capture of any airborne particulates. Use a dedicated, clean spatula.
-
Container Sealing: Once the desired amount is dispensed, securely close the primary container.[6][8]
-
Post-Handling: Clean any residual powder from the spatula and work surface using a solvent-moistened wipe (e.g., isopropanol or ethanol), treating the wipe as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water after exiting the lab area.[3]
Emergency & Disposal Plan: Managing Spills and Waste
Preparedness is key to mitigating the impact of an accidental release.[6] All waste generated must be considered hazardous.
Spill Management Protocol:
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated (if outside a fume hood).
| Step | Action | Key Considerations |
| 1. Containment | Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent pad. | Do not use combustible materials like paper towels to absorb the bulk of the spill. |
| 2. Neutralization | For residual material or small spills, a slurry of a reducing agent like sodium thiosulfate or sodium bisulfite can be used to neutralize the reactive bromine component.[9][10] | This is a chemical reaction; proceed with caution. The goal is to convert the brominated compound into less harmful bromide ions. |
| 3. Collection | Carefully sweep the contained and neutralized material into a clearly labeled, sealable hazardous waste container. | Use non-sparking tools if a flammable solvent was involved in the process. |
| 4. Decontamination | Clean the spill area thoroughly with soap and water, followed by a solvent rinse if appropriate.[3] | All cleaning materials (sponges, wipes) must be disposed of as hazardous waste. |
Waste Disposal Plan:
-
Segregation: All materials contaminated with this compound, including gloves, weigh boats, absorbent pads, and excess reagent, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound."
-
Disposal Route: As a halogenated organic compound, this waste cannot be disposed of down the drain. It must be handled by a licensed hazardous waste disposal service.[9] The most common and effective disposal method for such compounds is high-temperature incineration at a facility equipped with scrubbers to handle acidic gases like HBr.[9]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

